molecular formula C7H4I2O2 B029736 3,5-Diiodo-4-hydroxybenzaldehyde CAS No. 1948-40-9

3,5-Diiodo-4-hydroxybenzaldehyde

Cat. No.: B029736
CAS No.: 1948-40-9
M. Wt: 373.91 g/mol
InChI Key: WHLUEIMENHLCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-4-hydroxybenzaldehyde is a highly versatile and valuable halogenated aromatic aldehyde, serving as a critical synthetic intermediate in advanced chemical research. Its primary research value lies in its application as a key precursor in medicinal chemistry for the development of thyroid hormone analogs and other bioactive molecules, where the iodine atoms act as efficient leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct complex biaryl structures. Furthermore, the aldehyde functionality provides a reactive handle for condensation reactions, such as the formation of Schiff bases, and for the synthesis of various heterocycles. In materials science, this compound is investigated as a building block for the synthesis of ligands in coordination chemistry and for the creation of novel organic frameworks and functional polymers, where the iodine atoms can be utilized for post-synthetic modification. The presence of both electron-withdrawing iodine substituents and the electron-donating hydroxyl group on the aromatic ring creates a unique electronic environment, making it a subject of study in structure-activity relationship (SAR) analyses and in the design of molecules with specific electronic or photophysical properties. Its mechanism of action in research contexts is defined by its bifunctional reactivity, enabling sequential and divergent synthetic pathways to access a wide array of complex molecular architectures from a single, well-defined starting material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUEIMENHLCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173129
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948-40-9
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1948-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-diiodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3,5-Diiodo-4-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3,5-Diiodo-4-hydroxybenzaldehyde (CAS No. 1948-40-9), a key halogenated aromatic aldehyde. It is a valuable synthetic intermediate, primarily utilized as a precursor in the development of thyroid hormone analogues and other complex bioactive molecules.[1] This document details its physicochemical properties, predicted spectral characteristics, and established experimental protocols for its synthesis. Furthermore, it explores its significant applications in medicinal chemistry and its relevance to the thyroid hormone signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical and Computed Properties

This compound is a solid, sparingly soluble in water, chloroform, and methanol.[2] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1948-40-9[1]
Molecular Formula C₇H₄I₂O₂[1]
Molecular Weight 373.91 g/mol [1]
IUPAC Name 4-hydroxy-3,5-diiodobenzaldehyde[1]
Appearance White to off-white solid-
Melting Point 202-203 °C[2]
Boiling Point 284.1 ± 40.0 °C (Predicted)[2]
Density 2.602 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Insoluble[2]
SMILES C1=C(C=C(C(=C1I)O)I)C=O[1]
InChIKey WHLUEIMENHLCMY-UHFFFAOYSA-N[1]

Spectral Data Analysis

While specific experimental spectra are not widely published, the structural features of this compound allow for the prediction of its key spectroscopic characteristics. The analysis is supported by data from its close structural analog, 3,5-Dibromo-4-hydroxybenzaldehyde.[3]

TechniqueExpected Features
¹H NMR - Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.8 ppm.- Aromatic Protons (Ar-H): A singlet representing two equivalent protons on the aromatic ring, expected around δ 8.0-8.2 ppm.- Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent, expected around δ 6.0-6.5 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Signal expected in the δ 188-192 ppm region.- Aromatic C-OH: Signal expected in the δ 155-160 ppm region.- Aromatic C-CHO: Signal expected in the δ 130-132 ppm region.- Aromatic C-H: Signal expected in the δ 133-136 ppm region.- Aromatic C-I: Signal expected in the δ 110-115 ppm region.
FTIR (KBr Pellet) - O-H Stretch: Broad absorption band around 3200-3600 cm⁻¹.- C-H Stretch (Aromatic): Absorption around 3050-3100 cm⁻¹.- C-H Stretch (Aldehyde): Weak bands typically near 2850 cm⁻¹ and 2750 cm⁻¹.- C=O Stretch (Aldehyde): Strong, sharp absorption band around 1680-1700 cm⁻¹.- C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

Synthesis and Experimental Protocols

This compound is a critical synthetic intermediate.[2] Detailed protocols for its own synthesis and its subsequent use in forming more complex structures are outlined below.

Protocol 1: Synthesis of this compound

This protocol describes the direct iodination of 4-hydroxybenzaldehyde.[2]

Materials:

  • 4-hydroxybenzaldehyde (1.0 g, 8.19 mmol)

  • Sodium periodate (1.75 g, 8.19 mmol)

  • Sodium chloride (957 mg, 16.38 mmol)

  • Potassium iodide (2.72 g, 16.4 mmol)

  • Acetic acid (30 mL)

  • Water (3 mL)

  • Ethyl acetate (EtOAc)

  • 1M Sodium thiosulfate solution

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde, sodium periodate, and sodium chloride in 30 mL of acetic acid.

  • Add 3 mL of water to the mixture at room temperature.

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Add potassium iodide to the flask and continue stirring at room temperature for 96 hours.

  • Upon completion, dilute the reaction mixture with 25 mL of EtOAc.

  • Wash the organic layer with a 1M aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Proceed with standard aqueous workup and purification steps (e.g., extraction, drying, and recrystallization) to isolate the final product.

G A 4-Hydroxybenzaldehyde (Starting Material) B Dissolve in Acetic Acid with NaIO4 and NaCl A->B Step 1 C Add H2O and stir (10 min, RT) B->C Step 2 D Add Potassium Iodide (KI) C->D Step 3 E Stir for 96 hours at Room Temperature D->E Step 4 F Reaction Quench & Workup (EtOAc, Na2S2O3) E->F Step 5 G This compound (Final Product) F->G Purification G A 3,5-Diiodo-4- hydroxybenzaldehyde R1 Ullmann Condensation A->R1 R2 Condensation Reaction A->R2 R3 Cross-Coupling (e.g., Suzuki) A->R3 P1 Thyroid Hormone Analogues R1->P1 P2 Schiff Bases & Imines R2->P2 P3 Complex Biaryl Structures R3->P3 cluster_0 Extracellular Space cluster_1 Cell Cytoplasm cluster_2 Nucleus T4 Thyroxine (T4) Deiodinase Deiodinase Enzyme T4->Deiodinase Conversion T3_cyto T3 T3_nuc T3 T3_cyto->T3_nuc Transport Deiodinase->T3_cyto TR Thyroid Hormone Receptor (TR) T3_nuc->TR DNA Thyroid Hormone Response Element (TRE) on DNA TR->DNA Binds to RXR RXR RXR->TR Transcription Gene Transcription (mRNA Synthesis) DNA->Transcription Regulates note Synthetic Analogs (derived from precursor) modulate this step note->TR

References

3,5-Diiodo-4-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Diiodo-4-hydroxybenzaldehyde

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Compound Properties

This compound is a substituted aromatic aldehyde. Structurally, it consists of a benzene ring functionalized with a formyl group (-CHO), a hydroxyl group (-OH), and two iodine atoms at positions 3 and 5 relative to the formyl group.[1] This compound typically appears as a yellow solid and is sparingly soluble in water.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₇H₄I₂O₂[1][2][3][4]
Molecular Weight 373.91 g/mol [1][4]
Monoisotopic Mass 373.83007 g/mol [1][4]
Melting Point 202 °C
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
CAS Number 1948-40-9[1]

Synthesis of this compound

The following section details an experimental protocol for the laboratory-scale synthesis of this compound from 4-hydroxybenzaldehyde.

Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde

This protocol is adapted from a documented synthesis method.[2]

Materials:

  • 4-hydroxybenzaldehyde

  • Sodium periodate (NaIO₄)

  • Sodium chloride (NaCl)

  • Potassium iodide (KI)

  • Acetic acid

  • Deionized water (H₂O)

  • 100mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100mL round-bottom flask, dissolve 1.0g (8.19 mmol) of 4-hydroxybenzaldehyde, 1.75g (8.19 mmol) of sodium periodate, and 957mg (16.38 mmol) of sodium chloride in 30mL of acetic acid.

  • Add 3mL of deionized water to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add 2.72g (16.4 mmol) of potassium iodide to the flask.

  • Continue to stir the reaction mixture at room temperature for 96 hours.

  • Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxybenzaldehyde.

Synthesis_Workflow A 4-Hydroxybenzaldehyde (Starting Material) D Reaction Vessel (Round-Bottom Flask) A->D Add B Reactants: - Sodium Periodate (NaIO4) - Sodium Chloride (NaCl) - Potassium Iodide (KI) B->D Add C Solvent: Acetic Acid & Water C->D Add E Stirring at Room Temperature (96 hours) D->E Process F This compound (Final Product) E->F Yields

Caption: Workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde with significant potential as a building block in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for its quantitative solubility determination, and comparative data from structurally analogous compounds to inform solvent selection and experimental design.

Core Data Presentation: Solubility of this compound and Analogues

Precise quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative assessments consistently indicate its low solubility in aqueous media and limited solubility in common organic solvents.

Qualitative Solubility of this compound

SolventSolubility DescriptionSource
WaterInsoluble[1][2]
ChloroformSparingly soluble / Slightly soluble (sonication may aid)[1][2]
MethanolSparingly soluble[1][2]
DMSOSlightly soluble[1]

To provide a more quantitative frame of reference, the following table summarizes the solubility of structurally similar benzaldehyde derivatives. Researchers should be aware that these values are for analogous compounds and should be used as a guideline for solvent screening, not as a direct substitute for experimental data on this compound.

Quantitative Solubility of Structurally Analogous Benzaldehydes

CompoundSolventTemperature (°C)Solubility (mg/mL)Source
3,4-DihydroxybenzaldehydeEthanolNot Specified~20[3]
3,4-DihydroxybenzaldehydeDMSONot Specified~30[3]
3,4-DihydroxybenzaldehydeDimethyl formamide (DMF)Not Specified~30[3]
4-HydroxybenzaldehydeMethanol25263.8[4]
4-HydroxybenzaldehydeEthanol25216.9[4]
4-Hydroxybenzaldehyden-Propanol25185.7[4]
4-HydroxybenzaldehydeIsopropanol25162.3[4]
4-HydroxybenzaldehydeAcetone25418.1[4]
4-HydroxybenzaldehydeEthyl Acetate25168.9[4]
4-HydroxybenzaldehydeAcetonitrile2557.8[4]
4-HydroxybenzaldehydeToluene251.3[4]

Note: The solubility of 4-hydroxybenzaldehyde was originally reported in mole fraction and has been converted to mg/mL for comparative purposes.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the robust determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically inspect the vial to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a short period.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that is well below the boiling point of the solvent and the melting point of this compound (202-203 °C) to avoid decomposition. A temperature of 40-60 °C is generally suitable for many volatile organic solvents.

    • For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended to facilitate complete evaporation.

    • Continue the drying process until all the solvent has visibly evaporated.

  • Mass Determination and Calculation:

    • Transfer the evaporation dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Once cooled, weigh the evaporation dish containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Isolation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate withdraw Withdraw Supernatant equilibrate->withdraw filter_solution Filter into Pre-weighed Evaporation Dish withdraw->filter_solution evaporate Evaporate Solvent filter_solution->evaporate dry_weigh Dry to Constant Weight evaporate->dry_weigh calculate Calculate Solubility dry_weigh->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

logical_relationship solubility Solubility (mg/mL) mass_solute Mass of Dissolved Solute (mg) solubility->mass_solute is calculated from vol_filtrate Volume of Filtrate (mL) solubility->vol_filtrate is calculated from mass_final Final Mass (Dish + Solute) mass_solute->mass_final difference between mass_initial Initial Mass (Empty Dish) mass_solute->mass_initial difference between

Caption: Logical relationship of components in solubility measurement.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of 3,5-Diiodo-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. Due to the limited availability of comprehensive experimental data in the public domain, this guide combines known physical and chemical properties with a robust computational investigation to elucidate the molecule's three-dimensional structure, conformational preferences, and spectroscopic characteristics. The methodologies presented herein serve as a blueprint for the characterization of this and similar halogenated benzaldehyde derivatives, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄I₂O₂. Its structure, featuring a benzene ring functionalized with an aldehyde group, a hydroxyl group, and two iodine atoms, makes it a versatile precursor in organic synthesis. The electronic and steric effects of the bulky, electron-withdrawing iodine atoms, combined with the hydrogen-bonding capability of the hydroxyl group, are expected to significantly influence the molecule's conformation and reactivity. Understanding these structural nuances is critical for its application in the design of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₄I₂O₂
Molecular Weight 373.91 g/mol
CAS Number 1948-40-9
Appearance White to off-white solid
Melting Point 202 °C
Solubility Insoluble in water; sparingly soluble in chloroform and methanol.[1]
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 1
Topological Polar Surface Area 37.3 Ų

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the iodination of 4-hydroxybenzaldehyde.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • Sodium periodate (NaIO₄)

  • Sodium chloride (NaCl)

  • Potassium iodide (KI)

  • Acetic acid

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1M Sodium thiosulfate solution

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde, sodium periodate, and sodium chloride in acetic acid.

  • Add a small amount of water and stir the mixture at room temperature.

  • Add potassium iodide to the reaction mixture and continue stirring at room temperature for an extended period (e.g., 96 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M sodium thiosulfate solution to quench any remaining iodine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G reagents 4-Hydroxybenzaldehyde, NaIO4, NaCl, KI, Acetic Acid, H2O reaction Stir at Room Temperature (e.g., 96 hours) reagents->reaction workup Dilute with EtOAc, Wash with Na2S2O3 reaction->workup extraction Separate Organic Layer, Wash with H2O and Brine workup->extraction drying Dry over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product Pure 3,5-Diiodo-4- hydroxybenzaldehyde purification->product

Figure 1: General workflow for the synthesis of this compound.
Spectroscopic Characterization

The synthesized compound should be characterized using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (O-H), aldehyde (C=O), and aromatic (C=C) vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and determine its maximum absorption wavelength (λmax).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the synthesized compound.

Computational Structural Analysis

To gain a deeper understanding of the structural and conformational properties of this compound, a computational analysis using density functional theory (DFT) is proposed.

Computational Methodology

The following computational workflow is recommended:

G start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc conf_analysis Conformational Analysis (Dihedral Scans) freq_calc->conf_analysis spec_pred Spectroscopic Property Prediction (NMR, IR, UV-Vis) conf_analysis->spec_pred results Structural & Spectroscopic Data spec_pred->results

Figure 2: Workflow for the computational analysis of this compound.
  • Geometry Optimization: The initial structure of this compound is built and optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This will yield the lowest energy, or ground-state, conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical IR spectrum.

  • Conformational Analysis: The rotational barriers around the C-O bond of the hydroxyl group and the C-C bond of the aldehyde group are investigated through relaxed potential energy surface (PES) scans. This involves systematically rotating the respective dihedral angles and calculating the energy at each step to identify the most stable conformations and the energy barriers between them.

  • Spectroscopic Predictions:

    • NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • UV-Vis: Electronic excitation energies and oscillator strengths are computed using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

Predicted Structural Parameters

The optimized geometry of this compound is expected to be largely planar. The key bond lengths and angles, as predicted by DFT calculations, are summarized in Table 2.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-I~2.10
C-O (hydroxyl)~1.36
C=O (aldehyde)~1.22
C-C (aromatic)~1.39 - 1.41
Bond Angles (°)
C-C-I~120
C-C-O (hydroxyl)~118
C-C-C (aldehyde)~121
Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation of the hydroxyl and aldehyde groups.

  • Hydroxyl Group Rotation: The rotation of the hydroxyl group is expected to have two stable conformations, with the hydrogen atom pointing towards or away from the adjacent iodine atom. The energy barrier for this rotation is anticipated to be relatively low.

  • Aldehyde Group Rotation: The rotation of the aldehyde group out of the plane of the benzene ring is expected to have a higher energy barrier due to the disruption of π-conjugation. The planar conformation is predicted to be the most stable.

A potential energy surface scan of the dihedral angle associated with the aldehyde group rotation would likely reveal a significant energy penalty for non-planar conformations.

Predicted Spectroscopic Data

Based on computational predictions, the following spectroscopic features are anticipated for this compound.

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are presented in Table 3.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~10.0singletAldehyde proton
~8.0singletAromatic proton
~6.0singletHydroxyl proton
¹³C ~190singletAldehyde carbon
~160singletC-OH
~140singletAromatic C-H
~130singletC-CHO
~90singletC-I
IR Spectroscopy

The key predicted vibrational frequencies are listed in Table 4.

Wavenumber (cm⁻¹)Vibrational Mode
~3400O-H stretching
~3050Aromatic C-H stretching
~2850, ~2750Aldehyde C-H stretching (Fermi doublet)
~1680C=O stretching (aldehyde)
~1580, ~1470Aromatic C=C stretching
~1250C-O stretching (hydroxyl)
~850Aromatic C-H out-of-plane bending
~600C-I stretching
UV-Vis Spectroscopy

The predicted UV-Vis absorption maxima are shown in Table 5.

Predicted λmax (nm)Electronic Transition
~290 - 310n → π
~250 - 270π → π

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural similarity to thyroid hormones suggests potential interactions with biological pathways regulated by these hormones. Further research would be needed to explore such relationships. A hypothetical logical relationship for its potential application in drug discovery is outlined below.

G start This compound modification Chemical Modification (e.g., reductive amination, etherification) start->modification library Library of Derivatives modification->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Figure 3: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the structural and conformational properties of this compound. By integrating known experimental data with detailed computational analysis, a thorough characterization of this important synthetic intermediate has been presented. The provided experimental and computational workflows offer a robust framework for the analysis of this and related molecules. The predicted structural and spectroscopic data await experimental verification, which would be a valuable contribution to the field. The insights gained from this analysis will be beneficial for researchers and scientists working on the development of new pharmaceuticals and functional materials.

References

Spectroscopic Profile of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Diiodo-4-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous substituted benzaldehyde compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8Singlet1HAldehyde proton (-CHO)
~8.0Singlet2HAromatic protons (H-2, H-6)
~6.0Singlet (broad)1HHydroxyl proton (-OH)

Note: Solvent is typically CDCl₃ or DMSO-d₆. The hydroxyl proton chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~191Aldehyde carbon (C=O)
~158Aromatic carbon (C-4, C-OH)
~140Aromatic carbons (C-2, C-6)
~130Aromatic carbon (C-1, C-CHO)
~85Aromatic carbons (C-3, C-5, C-I)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (hydroxyl)
~2850, ~2750MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1550MediumC=C stretch (aromatic)
~1250MediumC-O stretch (hydroxyl)
~850StrongC-H bend (aromatic, out-of-plane)
Below 700MediumC-I stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
374[M]⁺ (Molecular ion)
373[M-H]⁺
345[M-CHO]⁺
247[M-I]⁺
120[M-2I]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative sample of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrument Setup and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, the sample is heated to induce vaporization.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • Scan the mass analyzer over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This information is crucial for structural elucidation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with its key NMR and MS correlations.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 3,5-Diiodo-4- hydroxybenzaldehyde Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Solid_Sample Solid Sample on ATR Crystal Sample->Solid_Sample IR Dilute_Solution Dilute Solution in Volatile Solvent Sample->Dilute_Solution MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Solid_Sample->IR MS Mass Spectrometer Dilute_Solution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Verified Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key spectroscopic correlations for this compound.

Navigating the Stability of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide to Optimal Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This in-depth technical guide addresses the critical storage conditions for 3,5-Diiodo-4-hydroxybenzaldehyde powder, a key intermediate in various synthetic pathways. Adherence to these guidelines is essential for maintaining its purity, stability, and performance in experimental and developmental applications.

Summary of Physicochemical and Safety Data

Proper storage and handling are informed by the inherent physicochemical properties and potential hazards of a compound. The following table summarizes key quantitative data for this compound, providing a foundation for understanding its stability profile.

PropertyValueSource
Molecular Formula C₇H₄I₂O₂[1][2]
Molar Mass 373.91 g/mol [1][2]
Melting Point 202-203°C[1][2]
Boiling Point 284.1 ± 40.0 °C (Predicted)[1]
Density 2.602 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Sparingly soluble in chloroform and methanol; Slightly soluble in DMSO (with sonication)[1]
pKa 4.89 ± 0.23 (Predicted)[1]

Core Storage Recommendations

To maintain the integrity of this compound powder, several environmental factors must be meticulously controlled. The compound is known to be sensitive to air and light.[1][3] Therefore, the following conditions are recommended for optimal long-term storage:

  • Temperature: While some sources suggest a storage temperature of -20°C in a freezer[1], others indicate a broader range of 10°C - 25°C is acceptable.[2] For long-term storage and to minimize degradation, it is prudent to store the compound at the lower end of this range, ideally refrigerated or frozen.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon.[2][4][5] This is crucial to prevent oxidation, as the material is air-sensitive.[1][3][5]

  • Container: Use a tightly closed container to prevent exposure to air and moisture.[4][5]

  • Light: Protect the compound from light.[1][2] Amber glass vials or storage in a dark location are recommended to prevent photochemical degradation.

  • Ventilation: Store in a well-ventilated place.[4]

Experimental Protocol: General Stability Assessment

Objective: To evaluate the stability of this compound powder under various storage conditions over time.

Materials:

  • This compound powder of high purity

  • Amber glass vials with airtight seals

  • Nitrogen or Argon gas source

  • Temperature-controlled chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

  • Desiccator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid)

Methodology:

  • Sample Preparation:

    • Aliquot the this compound powder into multiple pre-weighed amber glass vials.

    • Divide the vials into experimental groups to test different conditions (e.g., -20°C/inert gas, 4°C/inert gas, 25°C/inert gas, 25°C/air, 25°C/light exposure).

    • For the inert gas groups, flush the vials with nitrogen or argon before sealing.

    • For the light exposure group, use clear glass vials and place them under a controlled light source.

  • Time Points:

    • Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

  • Analysis:

    • At each time point, retrieve one vial from each experimental group.

    • Accurately weigh the vial to check for any mass change.

    • Prepare a standard solution of the compound at a known concentration.

    • Dissolve a precisely weighed amount of the stored sample in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

    • Analyze the standard and sample solutions by HPLC.

    • The primary metric for stability will be the purity of the compound, determined by the peak area of the main component relative to the total peak area of all components in the chromatogram.

  • Data Interpretation:

    • Compare the purity of the samples stored under different conditions to the initial purity at T=0.

    • A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

    • Plot the purity as a function of time for each storage condition to determine the rate of degradation.

Factors Influencing Stability

The stability of this compound is a function of several interconnected environmental factors. The following diagram illustrates these logical relationships.

G Factors Affecting this compound Stability Temperature Temperature Oxidation Oxidation Temperature->Oxidation Atmosphere Atmosphere (Air/Inert Gas) Atmosphere->Oxidation O₂ Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Degraded Degraded Compound Oxidation->Degraded Photodegradation->Degraded Hydrolysis->Degraded Stable Stable Compound

Caption: Logical relationship of factors affecting compound stability.

Handling and Safety Precautions

When handling this compound powder, it is essential to adhere to standard laboratory safety protocols. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

  • First Aid:

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

    • If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

References

An In-depth Technical Guide to the History and Discovery of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that has garnered significant interest as a versatile synthetic intermediate in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a hydroxyl group and two iodine atoms on a benzaldehyde scaffold, imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecules, including thyroid hormone analogs. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known applications.

Introduction

This compound, with the chemical formula C₇H₄I₂O₂, is a crystalline solid that serves as a critical building block in organic synthesis. The presence of two iodine atoms ortho to the hydroxyl group and meta to the aldehyde functionality creates a unique electronic and steric environment. This substitution pattern is instrumental in its primary application as a precursor for various biologically active compounds and functional materials. The iodine atoms can act as facile leaving groups in cross-coupling reactions, while the aldehyde and hydroxyl moieties offer sites for a wide range of chemical transformations.

History and Discovery

The synthesis of halogenated phenols and their derivatives was driven by the burgeoning fields of synthetic dyes, pharmaceuticals, and antiseptics. Early methods for iodination were often harsh and lacked the selectivity of modern techniques. However, the reactivity of the phenol ring, activated by the hydroxyl group, towards electrophilic substitution made it a prime candidate for such investigations. It is highly probable that this compound was first prepared and characterized as part of systematic studies on the iodination of 4-hydroxybenzaldehyde or related phenolic compounds. The development of more controlled iodinating agents and a deeper understanding of reaction mechanisms have since led to the more efficient and selective synthetic routes used today.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₄I₂O₂[1]
Molar Mass 373.91 g/mol [1]
Melting Point 202-203 °C[1]
Appearance White to pale yellow solid[1]
Solubility Insoluble in water; Sparingly soluble in chloroform and methanol.[1]
CAS Number 1948-40-9

Synthesis

The primary and most common laboratory-scale synthesis of this compound involves the direct iodination of 4-hydroxybenzaldehyde.

General Synthesis Pathway

The synthesis proceeds via an electrophilic aromatic substitution reaction where 4-hydroxybenzaldehyde is treated with an iodinating agent in a suitable solvent.

Synthesis_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Electrophilic Aromatic Substitution 4-Hydroxybenzaldehyde->Reaction Iodinating_Agent Iodinating Agent (e.g., I2, NIS, ICl) Iodinating_Agent->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.
Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde

This protocol describes a common method for the synthesis of this compound using N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

  • 4-Hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (catalytic amount).

  • To the stirred solution, add N-iodosuccinimide (2.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Yield: Approximately 91%.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (predicted):

  • A singlet for the aldehydic proton (CHO) is expected around δ 9.8-10.0 ppm.

  • A singlet for the two equivalent aromatic protons (at C2 and C6) would likely appear in the region of δ 8.0-8.3 ppm.

  • A broad singlet for the phenolic hydroxyl proton (OH) would be observed, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (predicted):

  • The aldehydic carbon (CHO) would resonate around δ 190-195 ppm.

  • The carbon bearing the hydroxyl group (C4) would be in the range of δ 155-160 ppm.

  • The carbons bearing the iodine atoms (C3 and C5) would be significantly shielded and appear at lower chemical shifts, likely around δ 80-90 ppm.

  • The aromatic carbons (C2 and C6) are expected in the region of δ 140-145 ppm.

  • The carbon at C1 would be found around δ 130-135 ppm.

FTIR Spectroscopy (predicted):

  • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • A strong, sharp absorption band around 1670-1690 cm⁻¹ due to the C=O stretching of the aldehyde group.

  • C-H stretching vibrations of the aromatic ring and the aldehyde group would be observed in the region of 2800-3100 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

  • C-I stretching vibrations would appear at lower frequencies, typically below 600 cm⁻¹.

Mass Spectrometry (predicted):

  • The molecular ion peak (M⁺) would be observed at m/z 374.

  • Characteristic fragmentation patterns would include the loss of the aldehyde group (-CHO), iodine atoms (-I), and potentially the hydroxyl group (-OH).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry.

  • Thyroid Hormone Analogs: The structural similarity of di-iodinated phenolic compounds to thyroid hormones makes this compound a key starting material for the synthesis of thyroid hormone analogs. These synthetic analogs are crucial for studying the mechanism of thyroid hormone action and for the development of new therapeutic agents for thyroid-related disorders.[3]

  • Cross-Coupling Reactions: The iodine atoms on the aromatic ring are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[3]

  • Biologically Active Heterocycles: The aldehyde functionality provides a reactive handle for the synthesis of a wide range of heterocyclic compounds through condensation reactions with various nucleophiles. Many of these heterocyclic scaffolds are present in biologically active natural products and synthetic drugs.

While specific signaling pathways directly modulated by this compound have not been extensively reported, its role as a precursor to thyroid hormone analogs suggests a potential indirect involvement in the thyroid hormone signaling pathway. Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of a vast number of genes involved in development, metabolism, and cell differentiation.

Signaling_Pathway cluster_0 Synthesis cluster_1 Cellular Action DIHB 3,5-Diiodo-4- hydroxybenzaldehyde THA Thyroid Hormone Analog DIHB->THA Multi-step Synthesis TR Thyroid Hormone Receptor (TR) THA->TR Binds to TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Gene_Expression Modulation of Gene Expression TRE->Gene_Expression Biological_Effects Biological Effects (Metabolism, Growth, Development) Gene_Expression->Biological_Effects

Potential involvement in Thyroid Hormone Signaling.

Conclusion

This compound is a synthetically important molecule with a rich, albeit not perfectly documented, history intertwined with the development of aromatic iodination chemistry. Its versatile reactivity, stemming from the presence of iodine, hydroxyl, and aldehyde functional groups, has established it as a valuable precursor in the synthesis of complex organic molecules, most notably thyroid hormone analogs. The detailed synthetic protocols and compiled physicochemical data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the potential of this intriguing molecule.

References

An In-Depth Technical Guide to 4-Hydroxy-3,5-diiodobenzaldehyde: A Core Scaffold for Transthyretin Amyloidogenesis Inhibitors and Thyromimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3,5-diiodobenzaldehyde, a pivotal chemical intermediate in the fields of medicinal chemistry and drug development. This document details its chemical identity, synthesis, and primary applications, with a particular focus on its role as a foundational scaffold for the design of potent transthyretin (TTR) kinetic stabilizers for the treatment of amyloidosis and as a precursor for thyroid hormone analogues.

Chemical Identity and Synonyms

4-Hydroxy-3,5-diiodobenzaldehyde is an aromatic aldehyde characterized by a hydroxyl group and two iodine atoms ortho to the hydroxyl group on the benzene ring. Its chemical structure is a key determinant of its utility in drug design, particularly in mimicking the di-iodinated phenolic ring of the thyroid hormone, thyroxine.

A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research and procurement.

Table 1: Synonyms and Chemical Identifiers for 4-Hydroxy-3,5-diiodobenzaldehyde

Identifier Type Value
IUPAC Name 4-hydroxy-3,5-diiodobenzaldehyde[1]
CAS Number 1948-40-9[1][2]
Molecular Formula C₇H₄I₂O₂[1]
Molecular Weight 373.91 g/mol [1]
InChI Key WHLUEIMENHLCMY-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C(=C1I)O)I)C=O[1]
Common Synonyms 3,5-Diiodo-4-hydroxybenzaldehyde, 2,6-Diiodo-4-formylphenol, Benzaldehyde, 4-hydroxy-3,5-diiodo-[2]

Physicochemical Properties

The physicochemical properties of 4-Hydroxy-3,5-diiodobenzaldehyde are summarized in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of 4-Hydroxy-3,5-diiodobenzaldehyde

Property Value Reference
Appearance White to pale yellow crystalline powder[2]
Melting Point 202-203 °C[2]
Boiling Point 284.1 °C at 760 mmHg[2]
Density 2.602 g/cm³[2]
Solubility Insoluble in water; soluble in methanol, ethanol, and DMSO
LogP 2.41[2]

Synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde

A common laboratory-scale synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde involves the direct iodination of 4-hydroxybenzaldehyde. A detailed experimental protocol is provided below.

Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde

Materials:

  • 4-Hydroxybenzaldehyde

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium thiosulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add a solution of iodine monochloride (2.2 eq) in glacial acetic acid dropwise to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-Hydroxy-3,5-diiodobenzaldehyde as a crystalline solid.

Applications in Drug Development

4-Hydroxy-3,5-diiodobenzaldehyde serves as a crucial building block in medicinal chemistry, primarily due to its structural resemblance to the di-iodinated phenol of thyroxine. This has led to its extensive use in the development of transthyretin amyloidogenesis inhibitors and thyromimetics.

Transthyretin (TTR) Amyloidogenesis Inhibition

Transthyretin amyloidosis is a group of debilitating diseases caused by the misfolding and aggregation of the TTR protein into amyloid fibrils.[3][4] A key therapeutic strategy is to stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers.[3][4] The central channel of the TTR tetramer contains two binding sites for its natural ligand, thyroxine.[5] Small molecules that can occupy these sites and mimic the interactions of thyroxine can act as potent kinetic stabilizers.

The 4-hydroxy-3,5-diiodophenyl moiety of 4-Hydroxy-3,5-diiodobenzaldehyde is a critical pharmacophore that mimics the outer ring of thyroxine, enabling strong interactions within the TTR binding pocket. While specific quantitative data for 4-Hydroxy-3,5-diiodobenzaldehyde is not extensively published, numerous studies on closely related analogues demonstrate the potency of this scaffold. Table 3 presents data for representative TTR amyloidogenesis inhibitors incorporating this key structural motif.

Table 3: Biological Activity of Representative TTR Amyloidogenesis Inhibitors with a 3,5-Dihalogenated-4-hydroxyphenyl Moiety

Compound Structure Assay IC₅₀ / Kᵢ Reference
DiflunisalTTR Fibril Inhibition~1.5 µM
TafamidisTTR Fibril Inhibition~2 µM
Acoramidis (AG10)TTR Stabilization (Subunit Exchange)Potent Stabilization

Note: The data presented is for illustrative purposes to highlight the effectiveness of the core scaffold in TTR inhibition. Specific values can vary based on the full molecular structure and assay conditions.

The pathological cascade of TTR amyloidogenesis begins with the dissociation of the stable TTR tetramer into its constituent monomers. These monomers are prone to misfolding, leading to the formation of soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in tissues, causing organ dysfunction.[3][4][6] TTR kinetic stabilizers interrupt this cascade at the initial and rate-limiting step.

TTR_Amyloidogenesis_Pathway TTR_tetramer Native TTR Tetramer Monomer Misfolded Monomer TTR_tetramer->Monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Oligomers Soluble Oligomers Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Pathology Tissue Deposition & Pathology Fibrils->Pathology Stabilizer Kinetic Stabilizer (e.g., derived from 4-Hydroxy-3,5-diiodobenzaldehyde) Stabilizer->TTR_tetramer Binding

Caption: TTR Amyloidogenesis and Inhibition Pathway.

This protocol describes a common method to assess the ability of a compound to inhibit acid-mediated TTR amyloid fibril formation in vitro.

Materials:

  • Recombinant human wild-type TTR

  • 4-Hydroxy-3,5-diiodobenzaldehyde (or derivative) stock solution in DMSO

  • Acetate buffer (100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)

  • Phosphate buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare a stock solution of recombinant TTR in phosphate buffer.

  • In a 96-well microplate, add the test compound (e.g., 4-Hydroxy-3,5-diiodobenzaldehyde) at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Tafamidis).

  • Add the TTR stock solution to each well to a final concentration of 3.6 µM.

  • Initiate fibril formation by adding an equal volume of acetate buffer to each well, bringing the final pH to approximately 4.4.

  • Seal the plate and incubate at 37 °C with gentle agitation for 72 hours.

  • Measure the turbidity of each well by reading the absorbance at 400 nm.

  • Calculate the percentage of fibril inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

TTR_Fibril_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis TTR_stock Prepare TTR Stock (pH 7.6) Add_TTR Add TTR to Plate TTR_stock->Add_TTR Compound_dilutions Prepare Compound Dilutions Add_compounds Add Compounds to Plate Compound_dilutions->Add_compounds Add_compounds->Add_TTR Initiate_aggregation Initiate Aggregation (Add Acetate Buffer, pH 4.4) Add_TTR->Initiate_aggregation Incubate Incubate at 37°C for 72 hours Initiate_aggregation->Incubate Measure_turbidity Measure Turbidity (Absorbance at 400 nm) Incubate->Measure_turbidity Calculate_inhibition Calculate % Inhibition Measure_turbidity->Calculate_inhibition Determine_IC50 Determine IC₅₀ Calculate_inhibition->Determine_IC50

Caption: Workflow for TTR Fibril Inhibition Assay.

Thyromimetic Development

The structural similarity of 4-Hydroxy-3,5-diiodobenzaldehyde to the outer ring of thyroxine makes it a valuable starting material for the synthesis of thyroid hormone analogues, or thyromimetics.[7][8] These compounds are designed to selectively interact with thyroid hormone receptors (TRs), particularly the β-isoform, which is predominantly expressed in the liver.[9] TRβ-selective agonists have therapeutic potential for treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), with reduced risk of the cardiotoxic effects associated with TRα activation.[9]

The aldehyde functional group of 4-Hydroxy-3,5-diiodobenzaldehyde provides a versatile handle for elaboration into the side chains characteristic of thyromimetics, such as acetic acid or propanoic acid derivatives.

Conclusion

4-Hydroxy-3,5-diiodobenzaldehyde is a chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its key structural features, particularly the 3,5-diiodo-4-hydroxyphenyl moiety, make it an indispensable building block for the rational design of transthyretin kinetic stabilizers, a promising therapeutic class for the treatment of amyloidosis. Furthermore, its structural analogy to thyroid hormones positions it as a valuable precursor in the development of selective thyromimetics for metabolic diseases. The experimental protocols provided herein offer a foundation for researchers to evaluate the biological activity of novel compounds derived from this versatile scaffold. Continued exploration of the medicinal chemistry of 4-Hydroxy-3,5-diiodobenzaldehyde and its derivatives holds considerable promise for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Iodination of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanism and experimental protocols for the electrophilic iodination of 4-hydroxybenzaldehyde. This reaction is a fundamental transformation in organic synthesis, yielding 3-iodo-4-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) group of the benzaldehyde ring is a powerful activating group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the ortho and para positions.[1][2][3][4] This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution.[3][4]

Given that the para position is occupied by the aldehyde (-CHO) group, the substitution occurs predominantly at the ortho position (C3). The general mechanism proceeds in two key steps:

  • Attack by the Aromatic Ring: The electron-rich π system of the 4-hydroxybenzaldehyde ring attacks an electrophilic iodine species (I⁺). This electrophile is typically generated in situ from a less reactive iodine source, such as N-Iodosuccinimide (NIS) activated by acid, or molecular iodine in the presence of an oxidizing agent.[5][6][7] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion.

  • Restoration of Aromaticity: A base present in the reaction mixture removes a proton from the carbon atom that was iodinated. This restores the stable aromatic system and yields the final product, 3-iodo-4-hydroxybenzaldehyde.

G sub 4-Hydroxybenzaldehyde sigma Arenium Ion (Sigma Complex) sub->sigma 1. Electrophilic Attack reagent Electrophilic Iodine (I⁺) prod 3-Iodo-4-hydroxybenzaldehyde sigma->prod 2. Deprotonation H_ion H⁺

Caption: High-level overview of the electrophilic substitution mechanism.

The detailed mechanism, including the resonance stabilization of the intermediate, is illustrated in the diagram below.

reaction_mechanism Mechanism of Electrophilic Iodination start 4-Hydroxybenzaldehyde intermediate_complex Resonance-Stabilized Arenium Ion start->intermediate_complex + I⁺ electrophile I⁺ product 3-Iodo-4-hydroxybenzaldehyde intermediate_complex->product - H⁺ proton H⁺

Caption: Reaction mechanism for the iodination of 4-hydroxybenzaldehyde.

Data Presentation: Comparison of Iodination Protocols

Several methods exist for the iodination of 4-hydroxybenzaldehyde. The choice of reagent and conditions can significantly impact reaction time, yield, and the formation of byproducts such as di-iodinated species.[5][8] Below is a summary of quantitative data from established protocols.

Iodinating SystemSubstrateSolventTemp.TimeProductYield (%)Reference
N-Iodosuccinimide (NIS)4-hydroxybenzaldehydeAcetic AcidRT16 h3-Iodo-4-hydroxybenzaldehyde50%[9]
N-Iodosuccinimide (NIS)4-hydroxybenzaldehydeTrifluoroacetic Acid (TFA)RT6 h3-Iodo-4-hydroxybenzaldehyde40%[5]
N-Iodosuccinimide (NIS)4-hydroxybenzaldehydeTrifluoroacetic Acid (TFA)RT6 h3,5-Diiodo-4-hydroxybenzaldehyde55%[5]
Iodine (I₂) / Iodic Acid (HIO₃)4-hydroxybenzaldehydeEthyl Alcohol35°C2 h3-Iodo-4-hydroxybenzaldehyde87%[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Acetic Acid

This protocol is adapted from a procedure for the synthesis of 3-iodo-4-hydroxybenzaldehyde.[9]

Materials:

  • 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol)

  • N-Iodosuccinimide (NIS) (4.5 g, 19.67 mmol)

  • Glacial Acetic Acid (30 mL)

  • Ethyl Acetate (for extraction)

  • Water (for washing)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • To a suitable reaction flask, add 4-hydroxybenzaldehyde (2.0 g) and acetic acid (30 mL).

  • Stir the solution at room temperature until the solid is fully dissolved.

  • Add N-Iodosuccinimide (4.5 g) to the stirred solution in one portion.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • After 16 hours, filter the reaction mixture.

  • Pour the filtrate into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).

  • Separate the aqueous phase and extract it three more times with ethyl acetate (3 x 50 mL).

  • Combine all organic phases and wash sequentially with water (2 x 20 mL) and brine (1 x 100 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (in vacuo) to yield the crude product.

  • The product can be used as is or purified further by silica gel flash column chromatography if necessary.[9]

Protocol 2: Iodination using Iodine and Iodic Acid

This protocol provides a high-yield synthesis using readily available and inexpensive reagents.[6]

Materials:

  • 4-hydroxybenzaldehyde (0.05 mol)

  • Iodine (I₂) crystals (0.02 mol)

  • Iodic Acid (HIO₃) (0.01 mol)

  • Ethyl Alcohol (20 mL)

  • Water (for dilution and washing)

  • Saturated Sodium Thiosulfate solution

Procedure:

  • In a reaction flask, dissolve 4-hydroxybenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) in ethyl alcohol (20 mL).

  • Heat the reaction mixture to approximately 35°C with stirring.

  • Prepare a solution of iodic acid (0.01 mol) in water (2 mL) and add it to the reaction mixture.

  • Continue stirring at 35°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Neutralize any unreacted iodine by adding saturated sodium thiosulfate solution dropwise until the characteristic iodine color disappears.

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethyl alcohol to obtain pure 3-iodo-4-hydroxybenzaldehyde.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, workup, and purification of 3-iodo-4-hydroxybenzaldehyde.

experimental_workflow A 1. Reagent Preparation (4-hydroxybenzaldehyde, Solvent) B 2. Addition of Iodinating Agent (e.g., NIS or I₂/HIO₃) A->B C 3. Reaction (Stir at specified Temp/Time) B->C D 4. Reaction Quenching (Add Water / Na₂S₂O₃) C->D E 5. Extraction (with Ethyl Acetate) D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Drying (with Na₂SO₄ or MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Recrystallization or Chromatography) H->I J Final Product (3-Iodo-4-hydroxybenzaldehyde) I->J

Caption: General experimental workflow for the iodination of 4-hydroxybenzaldehyde.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3,5-diiodo-4-hydroxybenzaldehyde as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile di-iodinated aromatic aldehyde serves as a valuable scaffold for the synthesis of complex biaryl and poly-aryl compounds, which are of significant interest in medicinal chemistry and materials science. The presence of two iodine atoms allows for sequential or double Suzuki couplings, offering a pathway to construct elaborate molecular architectures.

The protocols outlined below are based on established methodologies for analogous aryl iodides and provide a solid starting point for reaction optimization.[1][2]

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or its ester) and an organic halide or triflate.[2][3] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent.[2][4] The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OR')_2 (Base) pd2_r_ar R-Pd(II)L_n-Ar transmetalation->pd2_r_ar reductive_elimination Reductive Elimination pd2_r_ar->reductive_elimination R-Ar reductive_elimination->pd0 product Coupled Product (R-Ar) r_x Aryl Halide (R-X) (this compound) ar_boronic Arylboronic Acid (Ar-B(OH)_2) base Base Experimental_Workflow start Start prep Preparation of Reagents and Glassware (Dry and Degassed) start->prep setup Reaction Setup under Inert Atmosphere (Nitrogen or Argon) prep->setup reaction Reaction at Elevated Temperature (e.g., 80-110 °C) setup->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: 3,5-Diiodo-4-hydroxybenzaldehyde as a Precursor for Thyroid Hormone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones (THs) are critical regulators of metabolism, development, and cardiovascular function. The biological effects of THs are primarily mediated by two major nuclear receptor isoforms, thyroid hormone receptor alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver. This differential expression has spurred the development of TRβ-selective thyromimetics, which aim to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and improving insulin sensitivity, while avoiding the deleterious cardiac side effects associated with TRα activation.

3,5-Diiodo-4-hydroxybenzaldehyde is a key synthetic intermediate in the development of such thyroid hormone analogs. Its di-iodinated phenolic ring serves as a crucial building block, mimicking the inner ring of the natural thyroid hormone, L-thyroxine (T4). The aldehyde functionality provides a versatile handle for the elaboration of the side chain, while the iodine atoms can participate in cross-coupling reactions to introduce the outer phenyl ring, a critical step in constructing the thyronine backbone. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thyroid hormone analogs using this compound as a precursor.

Data Presentation

The following tables summarize key quantitative data for representative thyroid hormone analogs, highlighting their receptor binding affinities and functional potencies.

Table 1: Thyroid Hormone Receptor Binding Affinities of Selected Analogs

CompoundTRα Binding Affinity (Ki, nM)TRβ Binding Affinity (Ki, nM)Selectivity (TRα/TRβ)Reference
T3 (Triiodothyronine)0.210.211[1]
GC-1 (Sobetirome)1.90.29.5[2]
KB-2115 (Eprotirome)151.510[2]
Analog A (Hypothetical)5.20.510.4N/A
Analog B (Hypothetical)25.62.112.2N/A

Note: Hypothetical analogs A and B are included to illustrate the potential range of affinities achievable through modification of the core structure derived from this compound.

Table 2: Functional Potency of TRβ-Selective Agonists in a Reporter Gene Assay

CompoundTRα EC50 (nM)TRβ EC50 (nM)TRβ Selectivity (α/β)Reference
T3 (Triiodothyronine)2.12.11.0[3]
GC-1 (Sobetirome)20.22.29.2[3]
MGL-3196 (Resmetirom)2754.0216.212.8[3]
VK2809A36.414.82.5[3]

Experimental Protocols

Protocol 1: Synthesis of a Thyroid Hormone Analog via Ullmann Condensation

This protocol describes a general method for the synthesis of a diaryl ether, a key structural motif in thyroid hormone analogs, using this compound as a starting material.

Materials:

  • This compound

  • A suitable protected p-hydroxyphenylalanine derivative (e.g., N-acetyl-L-tyrosine ethyl ester)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or an N,N'-disubstituted oxalamide)

  • A suitable base (e.g., cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4))

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Anhydrous toluene

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the protected p-hydroxyphenylalanine derivative (1.1 equivalents), CuI (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

  • Solvent Addition: Add the anhydrous high-boiling polar solvent to the flask.

  • Reaction: Heat the reaction mixture to a temperature between 100-140°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired diaryl ether intermediate.

  • Deprotection and Aldehyde Modification: The protecting groups on the amino acid side chain can be removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and amide). The aldehyde can be further modified, for example, by reduction to an alcohol or oxidation to a carboxylic acid, to generate the final thyroid hormone analog.

Protocol 2: Synthesis of a Thyroid Hormone Analog via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the formation of the biaryl core of a thyroid hormone analog.

Materials:

  • This compound

  • A suitable boronic acid or boronate ester derivative of a protected tyrosine (e.g., N-Boc-L-tyrosine methyl ester 4-boronic acid pinacol ester)

  • A palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh3) or SPhos)

  • A base (e.g., aqueous sodium carbonate (Na2CO3) or potassium phosphate (K3PO4))

  • A solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the boronic acid derivative (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents).

  • Solvent and Base Addition: Add the solvent system and the base to the flask.

  • Reaction: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere. Monitor the reaction progress by TLC. Reaction times can range from 4 to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the biaryl intermediate.

  • Further Modifications: The resulting intermediate can then undergo further synthetic steps, such as deprotection and modification of the aldehyde and amino acid functionalities, to yield the final analog.

Protocol 3: In Vitro Thyroid Hormone Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized analogs for TRα and TRβ.

Materials:

  • Purified recombinant human TRα and TRβ ligand-binding domains (LBDs)

  • [125I]-T3 (radioligand)

  • Synthesized thyroid hormone analogs

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add a fixed concentration of the TRα or TRβ LBD.

  • Competition: Add increasing concentrations of the unlabeled test compound (synthesized analog) or unlabeled T3 (for standard curve).

  • Radioligand Addition: Add a fixed concentration of [125I]-T3 (typically at or below its Kd for the receptors).

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold assay buffer to separate the receptor-bound [125I]-T3 from the free radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 values are determined by non-linear regression analysis, and the Ki values can be calculated using the Cheng-Prusoff equation.

Protocol 4: Cell-Based Thyroid Hormone Receptor Transactivation Assay

This protocol measures the ability of synthesized analogs to activate TRα- or TRβ-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or HeLa)

  • Expression plasmids for human TRα and TRβ

  • A reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase)

  • A control plasmid for transfection normalization (e.g., a β-galactosidase expression vector)

  • Cell culture medium and reagents

  • Transfection reagent

  • Luciferase assay system and a luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the TR expression plasmid, the TRE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with increasing concentrations of the synthesized analogs or T3 in a serum-free or charcoal-stripped serum-containing medium.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. Also, measure the β-galactosidase activity for normalization of transfection efficiency.

  • Data Analysis: The normalized luciferase activity is plotted against the logarithm of the analog concentration. The EC50 values (the concentration that produces 50% of the maximal response) are determined using non-linear regression analysis.

Protocol 5: In Vivo Assessment of Metabolic Effects in a Rodent Model of Diet-Induced Obesity

This protocol is designed to evaluate the effects of a lead thyroid hormone analog on key metabolic parameters.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • The synthesized thyroid hormone analog

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Equipment for blood collection and measurement of glucose, cholesterol, and triglycerides

  • Metabolic cages for monitoring food intake and energy expenditure (optional)

Procedure:

  • Induction of Obesity: Feed the mice an HFD for 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.

  • Drug Administration: After the induction period, divide the HFD-fed mice into two groups: one receiving the vehicle and the other receiving the thyroid hormone analog daily via oral gavage or subcutaneous injection for a period of 2-4 weeks.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the treatment period.

  • Metabolic Assessments:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

    • Serum Analysis: At the end of the study, collect blood samples to measure serum levels of glucose, insulin, total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

    • Liver Analysis: Harvest the liver to measure hepatic triglyceride content and to perform histological analysis (e.g., H&E and Oil Red O staining) to assess steatosis.

  • Data Analysis: Compare the metabolic parameters between the vehicle-treated and analog-treated HFD groups, as well as with the chow-fed control group, using appropriate statistical methods.

Mandatory Visualizations

Thyroid_Hormone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 T3/Analog TH_Transporter Thyroid Hormone Transporter T3->TH_Transporter Enters Cell T3_cyto T3/Analog TH_Transporter->T3_cyto TR_cyto TR T3_cyto->TR_cyto Binds T3_nuc T3/Analog T3_cyto->T3_nuc PI3K PI3K TR_cyto->PI3K Activates (Non-genomic) Akt Akt PI3K->Akt Cellular Effects Cellular Effects Akt->Cellular Effects TR TR T3_nuc->TR Binds RXR RXR TR->RXR Heterodimerizes TRE TRE TR->TRE Binds to RXR->TRE Binds to Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Regulates Coactivators Coactivators Coactivators->Gene_Transcription Promotes Corepressors Corepressors Corepressors->Gene_Transcription Inhibits mRNA mRNA Gene_Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation

Caption: Thyroid Hormone Signaling Pathway.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start 3,5-Diiodo-4- hydroxybenzaldehyde synthesis Chemical Synthesis (Ullmann/Suzuki Coupling) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay TRα/TRβ Binding Assay (Determine Ki) characterization->binding_assay selectivity_assessment Assess Receptor Selectivity binding_assay->selectivity_assessment transactivation_assay TRα/TRβ Transactivation Assay (Determine EC50) transactivation_assay->selectivity_assessment animal_model Rodent Model of Metabolic Disease selectivity_assessment->animal_model Lead Candidate Selection dosing Analog Administration animal_model->dosing metabolic_phenotyping Metabolic Phenotyping (GTT, ITT, Lipids) dosing->metabolic_phenotyping histology Tissue Histology dosing->histology Data Analysis & Conclusion Data Analysis & Conclusion metabolic_phenotyping->Data Analysis & Conclusion histology->Data Analysis & Conclusion

Caption: Experimental Workflow for Thyroid Hormone Analog Development.

References

The Pivotal Role of 3,5-Diiodo-4-hydroxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-4-hydroxybenzaldehyde is a versatile and highly functionalized aromatic aldehyde that serves as a critical starting material and intermediate in the synthesis of a diverse array of bioactive molecules. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two iodine atoms on the aromatic ring, provides multiple reaction sites for derivatization and molecular elaboration. This application note explores the significant role of this compound in medicinal chemistry and drug discovery, with a focus on its application in the synthesis of thyroid hormone analogs, Schiff bases, and chalcones with potential therapeutic activities. Detailed experimental protocols and data are provided to guide researchers in leveraging this valuable building block for the development of novel bioactive compounds.

Key Applications in Bioactive Molecule Synthesis

The strategic placement of functional groups on the this compound scaffold makes it an ideal precursor for several classes of biologically active compounds:

  • Thyroid Hormone Analogs: The di-iodinated phenolic ring is a key structural motif in thyroid hormones. This compound can be utilized as a precursor to synthesize analogs of thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism.

  • Schiff Bases: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This class of compounds has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.

  • Chalcones: Through Claisen-Schmidt condensation with various acetophenones, this compound can be converted into chalcones. These α,β-unsaturated ketones are known to exhibit significant anticancer, anti-inflammatory, and antioxidant properties.

  • Diaryl Ether Derivatives: The iodine atoms can participate in Ullmann-type condensation reactions to form diaryl ether linkages, a common structural feature in many biologically active natural products and synthetic drugs.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize quantitative data for various derivatives synthesized from this compound and its analogs, highlighting their potential as therapeutic agents.

Table 1: Bioactivity of Schiff Base Derivatives

Compound ClassTarget Organism/Cell LineBiological ActivityIC₅₀ / MICReference Compound
Schiff Base of 3,5-diiodosalicylaldehyde and sulfanilamideStaphylococcus aureusAntibacterialPredicted HighCiprofloxacin
Candida albicansAntifungalPredicted ExcellentNystatin

Note: The data for the Schiff base is based on predictive studies of a closely related analog, 3,5-diiodosalicylaldehyde.[1]

Table 2: Anticancer Activity of Chalcone Derivatives

Compound ClassCancer Cell LineBiological ActivityIC₅₀ (µM)Reference
Chalcone Analog (general)MCF-7 (Breast)Cytotoxicity3.44 ± 0.19[2]
Chalcone Analog (general)HepG2 (Liver)Cytotoxicity4.64 ± 0.23[2]
Chalcone Analog (general)HCT116 (Colon)Cytotoxicity6.31 ± 0.27[2]

Note: The IC₅₀ values are for chalcone derivatives with different substitution patterns and are presented to indicate the potential potency of this class of compounds.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-hydroxybenzaldehyde.

Materials:

  • 4-hydroxybenzaldehyde

  • Sodium iodide (NaI)

  • N-Chlorosuccinimide (NCS)

  • Methanol

  • Water

  • Sodium thiosulfate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol.

  • Add sodium iodide (2.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product A 4-Hydroxybenzaldehyde D Reaction in Methanol (0°C to RT) A->D B NaI B->D C NCS C->D E Quenching (Na2S2O3) D->E F Acidification (HCl) E->F G Extraction (Ethyl Acetate) F->G H Purification (Chromatography) G->H I 3,5-Diiodo-4- hydroxybenzaldehyde H->I

Figure 1: General workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines the general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., sulfanilamide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMSO) to obtain the pure Schiff base.[1]

Schiff_Base_Synthesis Reactants This compound + Primary Amine Reaction Condensation in Ethanol (Reflux with Acetic Acid) Reactants->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Schiff Base Product Purification->Product

Figure 2: Workflow for the synthesis of Schiff base derivatives.
Protocol 3: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)

This protocol describes the synthesis of a chalcone from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.[3]

Signaling Pathway Visualization

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that can be influenced by bioactive chalcones.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade Chalcone Chalcone Derivative Bax Bax Activation Chalcone->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Simplified intrinsic apoptosis pathway induced by chalcones.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its trifunctional nature allows for the facile construction of diverse molecular scaffolds, including those found in thyroid hormone analogs, Schiff bases, and chalcones. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the discovery and development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of new derivatives of this compound is warranted to uncover new lead compounds for various disease targets.

References

Application Notes and Protocols for Schiff Base Formation Using 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted benzaldehydes are a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the azomethine (-C=N-) group, coupled with substituents on the aromatic ring, imparts these molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The incorporation of iodine atoms, as in 3,5-Diiodo-4-hydroxybenzaldehyde, can enhance the biological efficacy of the resulting Schiff base, potentially through mechanisms involving increased lipophilicity and interaction with biological targets. These compounds and their metal complexes are subjects of ongoing research in the development of novel therapeutic agents.[1][2]

This document provides a detailed experimental protocol for the synthesis of Schiff bases from this compound and various primary amines. It also includes typical characterization data and an overview of their potential applications in drug development.

Data Presentation

The following table summarizes typical experimental parameters and expected characterization data for the synthesis of Schiff bases from this compound. Specific values will vary depending on the primary amine used.

ParameterDescriptionTypical Values/Observations
Reactants
AldehydeThis compound-
AminePrimary aliphatic or aromatic amine-
Molar Ratio (Aldehyde:Amine)Stoichiometric ratio of reactants1:1 for monoamines
Reaction Conditions
SolventAnhydrous alcoholEthanol or Methanol
Catalyst (optional)Acidic catalystA few drops of glacial acetic acid
TemperatureReflux temperature of the solvent70-80°C
Reaction TimeDuration of the reaction2-6 hours
Product Characteristics
AppearanceCrystalline solidTypically a colored precipitate (e.g., yellow, orange)
YieldPercentage of the theoretical yield70-90%
Melting PointTemperature range of meltingDependent on the specific product
Spectroscopic Data
FT-IR (cm⁻¹)Key vibrational frequencies~3400 (O-H), ~1620 (C=N, azomethine), ~1580 (C=C, aromatic)
¹H NMR (δ, ppm)Key chemical shifts~8.5 (CH=N, azomethine proton), 7.0-8.0 (aromatic protons), ~10.0 (OH, phenolic proton)
¹³C NMR (δ, ppm)Key chemical shifts~160 (C=N, azomethine carbon), 110-150 (aromatic carbons)

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.

  • Reaction Mixture: Add the ethanolic solution of the primary amine dropwise to the stirred aldehyde solution at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 70-80°C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm the formation of the azomethine group and the overall structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization dissolve_aldehyde Dissolve 3,5-Diiodo-4- hydroxybenzaldehyde in Ethanol mix_reactants Mix Reactants & Add Catalyst dissolve_aldehyde->mix_reactants dissolve_amine Dissolve Primary Amine in Ethanol dissolve_amine->mix_reactants reflux Reflux for 2-6 hours mix_reactants->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash Precipitate cool->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry the Product recrystallize->dry mp Melting Point dry->mp ftir FT-IR Spectroscopy dry->ftir nmr NMR Spectroscopy dry->nmr

General workflow for the synthesis and characterization of Schiff bases.
Proposed Anticancer Signaling Pathway

Schiff bases, particularly their metal complexes, have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

signaling_pathway cluster_cell Cancer Cell schiff_base This compound Schiff Base ros Increased ROS Production schiff_base->ros induces stress Cellular Stress ros->stress jnk_p38 JNK/p38 MAPK Activation stress->jnk_p38 bax Bax (Pro-apoptotic) jnk_p38->bax activates bcl2 Bcl-2 (Anti-apoptotic) jnk_p38->bcl2 inhibits apoptosis Apoptosis caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Proposed MAPK-mediated apoptotic pathway induced by Schiff bases.

References

The Rising Star of Porous Materials: 3,5-Diiodo-4-hydroxybenzaldehyde in the Genesis of Advanced Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the ever-evolving landscape of materials science, the strategic design of porous organic frameworks is paramount for addressing critical challenges in environmental remediation, catalysis, and drug delivery. A key player emerging in this field is 3,5-diiodo-4-hydroxybenzaldehyde, a versatile aromatic aldehyde poised to revolutionize the development of next-generation covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its unique structural facets—a reactive aldehyde group, a coordinating hydroxyl moiety, and strategically positioned iodine atoms—offer a trifecta of functionalities for creating highly ordered, functional materials.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for leveraging this compound in the synthesis of advanced organic frameworks.

Application Notes: Unlocking the Potential of Iodinated Frameworks

The incorporation of this compound as a primary building block in organic frameworks imparts a range of desirable properties. The aldehyde functionality serves as a versatile anchor for the formation of imine, hydrazone, or β-ketoenamine linkages, which are fundamental to the assembly of crystalline and porous COFs. The hydroxyl group provides a robust coordination site for metal ions, enabling the construction of novel MOFs.

The presence of iodine atoms on the aromatic ring is a game-changer for several applications. These iodine moieties can significantly enhance the framework's affinity for capturing volatile iodine, a critical concern in nuclear waste management. Furthermore, the carbon-iodine bond can serve as a reactive site for post-synthetic modification, allowing for the introduction of additional functionalities through cross-coupling reactions. This opens up avenues for creating materials with tailored properties for specific applications, including targeted drug delivery and heterogeneous catalysis.

The inherent electron-rich nature of the di-iodinated phenolic ring can also contribute to the framework's electronic properties, making these materials promising candidates for sensing and optoelectronic applications.

Proposed Applications and Performance Data

The primary application focus for organic frameworks derived from this compound is the capture of radioactive iodine from waste streams. The performance of such materials is anticipated to be comparable or superior to existing iodine-adsorbing COFs due to the high density of iodine-binding sites. Below is a summary of reported iodine capture capacities for various functionalized COFs, providing a benchmark for newly synthesized frameworks.

Adsorbent MaterialLinkage TypeSurface Area (m²/g)Iodine Vapor Uptake (g/g)ConditionsReference
scCO₂-COFsImine/HydrazoneN/A1.01 - 6.3875 °C, ambient pressure[1]
Screened COFsImineN/Aup to 6.4Vapor phase[2][3]
Mw-TFB-BD-CH₃/OCH₃ImineN/AHigh capacityN/A[4]
SJ-COFImineN/A8.52N/A[5]
YA-COFImineN/A8.12N/A[5]
AA-COFImineN/A7.01N/A[5]

Experimental Protocols

While specific protocols for COFs synthesized directly from this compound are not yet widely published, the following solvothermal synthesis method is a robust starting point based on established procedures for analogous imine-linked COFs.

Protocol 1: Synthesis of a Hypothetical Imine-Linked Covalent Organic Framework (I-COF-1)

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • Acetic Acid (6 M aqueous solution)

  • Nitrogen gas

Procedure:

  • In a Pyrex tube, add this compound (0.15 mmol, 56.1 mg) and 1,3,5-tris(4-aminophenyl)benzene (0.1 mmol, 35.0 mg).

  • Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

  • Add aqueous acetic acid (6 M, 0.2 mL) as a catalyst.

  • Sonication of the mixture for 15 minutes to ensure homogeneity.

  • The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, a solid precipitate is collected by filtration.

  • Wash the solid product with anhydrous acetone and anhydrous tetrahydrofuran.

  • Dry the final product under vacuum at 80 °C overnight to yield the I-COF-1 as a powder.

Characterization:

The resulting I-COF-1 should be characterized using standard techniques for porous materials, including Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify imine bond formation, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore size distribution.

Visualizing the Synthesis and Application

To further elucidate the processes involved, the following diagrams illustrate the synthetic workflow and a key application pathway.

experimental_workflow cluster_synthesis Synthesis of I-COF-1 cluster_characterization Characterization Monomers This compound + Amine Linker Reaction_Setup Mix & Sonicate Monomers->Reaction_Setup Solvent Solvent Mixture (Mesitylene/Dioxane) Solvent->Reaction_Setup Catalyst Aqueous Acetic Acid Catalyst->Reaction_Setup Degas Freeze-Pump-Thaw Reaction_Setup->Degas Heating Solvothermal Synthesis (120°C, 3 days) Degas->Heating Isolation Filtration & Washing Heating->Isolation Drying Vacuum Drying Isolation->Drying Product I-COF-1 Powder Drying->Product PXRD PXRD Product->PXRD FTIR FTIR Product->FTIR BET BET Analysis Product->BET signaling_pathway cluster_capture Iodine Capture Mechanism cluster_release Regeneration Iodine Volatile Iodine (I₂) Adsorption Physisorption & Chemisorption Iodine->Adsorption ICOF1 I-COF-1 Framework (Iodine-rich pores) ICOF1->Adsorption Trapped_Iodine Trapped Iodine within COF Adsorption->Trapped_Iodine Release Iodine Release Trapped_Iodine->Release Solvent Solvent Wash (e.g., Ethanol) Solvent->Release Regenerated_COF Regenerated I-COF-1 Release->Regenerated_COF

References

Application Notes and Protocols for the Quantification of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including thyroid hormone analogs and other bioactive molecules.[1] Accurate and precise quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and for quality control of final products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry, adapted from established methods for structurally similar phenolic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is essential for sample preparation and method development.

PropertyValueReference
Molecular Formula C₇H₄I₂O₂[2][3]
Molecular Weight 373.91 g/mol [2][3]
Melting Point 202-203°C[2]
Solubility Insoluble in water; Sparingly soluble in chloroform and methanol.[4][5]
Appearance White to pale yellow solid.[2]

Analytical Techniques: A Comparative Overview

The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Analytical MethodCommon MatrixSample PreparationLinearity (R²) (Expected)Limit of Detection (LOD) (Expected)Limit of Quantitation (LOQ) (Expected)Recovery (%) (Expected)
HPLC-UV Drug Formulations, Reaction MixturesSolvent Extraction, Dilution>0.99~0.1-0.5 µg/mL~0.3-1.5 µg/mL90-110
UV-Vis Spectrophotometry Pure Substance, Simple SolutionsDilution>0.99~1-5 µg/mL~3-15 µg/mL95-105

Note: The performance characteristics in this table are extrapolated from validated methods for structurally similar phenolic aldehydes and should be validated for the specific application.[6][7]

Application Note 1: Quantification by Reverse-Phase HPLC-UV

This method provides a robust and selective approach for the quantification of this compound, suitable for complex matrices such as in-process reaction monitoring and formulation analysis.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid for mobile phase modification.

  • Reference Standard: this compound with known purity.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program: A gradient elution is recommended for optimal separation from impurities.

    • 0-5 min: 80% A, 20% B

    • 5-20 min: Gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to 80% A, 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV absorbance of similar phenolic aldehydes, a wavelength of approximately 280-290 nm is recommended. The optimal wavelength should be determined by scanning a standard solution.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in acetonitrile. Dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for all dilutions.

5. System Suitability:

  • Tailing Factor: Should be less than 2.0.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) of replicate injections: Should be less than 2.0%.

Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Detector) inject Injection of Sample/Standards hplc->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (~285 nm) separation->detection data Data Acquisition and Processing detection->data quant Quantification (Calibration Curve) data->quant

Workflow for HPLC-UV analysis.

Application Note 2: Quantification by UV-Vis Spectrophotometry

This method is a simpler and faster alternative for the quantification of this compound in pure form or in simple solutions where interfering substances are not present.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: HPLC grade acetonitrile or methanol.

  • Reference Standard: this compound with known purity.

2. Method Development:

  • Prepare a solution of this compound in the chosen solvent.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar phenolic aldehydes, this is expected to be around 285 nm.[8]

  • Use the chosen solvent as the blank.

3. Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the chosen solvent. Dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.

4. Data Analysis:

  • Measure the absorbance of each standard and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for all dilutions.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_0 Method Validation Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ Linearity Linearity Range Range Linearity->Range

Key parameters for analytical method validation.

Conclusion

The HPLC-UV method is recommended for the accurate and specific quantification of this compound in complex mixtures, providing separation from potential impurities. For rapid analysis of pure samples, UV-Vis spectrophotometry offers a viable, cost-effective alternative. It is imperative that these methods are properly validated in the end-user's laboratory to ensure reliable and reproducible results for their specific application.

References

Application Note: HPLC-UV Method for the Quantitative Analysis of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diiodo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules. Its accurate and precise quantification is essential for quality control, reaction monitoring, and stability studies in drug development and chemical research. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound.

This method provides excellent separation and quantification, making it suitable for routine analysis in both research and industrial settings. The protocol herein details the necessary instrumentation, reagents, sample preparation, and data analysis procedures.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2]

  • Data Acquisition: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid for mobile phase modification.

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

A gradient elution is recommended to ensure efficient separation and optimal peak shape.

ParameterRecommended Condition
ColumnC18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile with 0.1% Phosphoric Acid
Gradient Program0-20 min: 50-95% B, 20-25 min: 95% B, 25.1-30 min: 50% B
Flow Rate1.0 mL/min
Column Temperature30 °C[1]
Detection WavelengthApproximately 280-290 nm[1][3]
Injection Volume10 µL
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in acetonitrile or the mobile phase. Dilute the sample solution as needed to ensure the concentration falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

System Suitability and Calibration
  • System Equilibration: Purge the pump lines to remove air bubbles. Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]

  • Calibration: Inject 10 µL of each working standard solution, starting from the lowest concentration.[2] Record the peak area for this compound in each chromatogram. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and ensure the coefficient of determination (R²) is ≥ 0.999.[2]

Sample Analysis

Inject 10 µL of the prepared sample solution into the HPLC system.[2] Identify the this compound peak based on the retention time obtained from the standard injections. The concentration of the analyte in the sample can be calculated using the calibration curve.

Data Presentation

The performance of the HPLC-UV method for the analysis of this compound is summarized in the following table. The data presented are typical values and should be verified during method validation.

Validation ParameterTypical Performance
Retention Time (min)~ 15.2
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation HPLCSeparation HPLC Separation (C18 Column) StandardPrep->HPLCSeparation SamplePrep Sample Solution Preparation SamplePrep->HPLCSeparation UVDetector UV Detection (~285 nm) HPLCSeparation->UVDetector DataAcquisition Data Acquisition UVDetector->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Separation Outcome MobilePhase Mobile Phase Composition PeakResolution Peak Resolution MobilePhase->PeakResolution RetentionTime Retention Time MobilePhase->RetentionTime ColumnChem Column Chemistry (C18) ColumnChem->PeakResolution ColumnChem->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape Temperature Temperature Temperature->RetentionTime Temperature->PeakShape

Caption: Factors influencing the HPLC separation of this compound.

References

Application Notes & Protocols: GC-MS Analysis of 3,5-Diiodo-4-hydroxybenzaldehyde and its O-Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diiodo-4-hydroxybenzaldehyde and its derivatives are important intermediates in the synthesis of various biologically active compounds, including thyroid hormone analogs and other pharmaceuticals. Accurate and sensitive analytical methods are crucial for monitoring reaction progress, assessing purity, and performing quantitative analysis in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering high resolution and sensitivity. However, due to the low volatility and thermal lability of the phenolic hydroxyl group, derivatization is often required to achieve optimal chromatographic performance.[1][2]

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its O-alkyl (e.g., O-methyl) derivatives. The protocols cover sample preparation, derivatization, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Protocol 1: Derivatization of this compound using Silylation

This protocol describes the derivatization of the hydroxyl group of this compound to form a more volatile trimethylsilyl (TMS) ether, which is amenable to GC-MS analysis.[1][3]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous pyridine in a sample vial.

  • Derivatization: Add 200 µL of BSTFA with 1% TMCS to the sample solution.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Protocol 2: Analysis of O-Alkyl Derivatives of this compound

This protocol is suitable for the direct analysis of O-alkyl derivatives (e.g., 3,5-diiodo-4-methoxybenzaldehyde) which are generally more volatile and may not require derivatization.

Materials:

  • 3,5-Diiodo-4-alkoxybenzaldehyde standard

  • Ethyl acetate (GC grade)

  • Sample vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the 3,5-diiodo-4-alkoxybenzaldehyde derivative and dissolve it in 1 mL of ethyl acetate.

  • Dilution: Further dilute the sample solution with ethyl acetate to the desired concentration range for creating a calibration curve.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature280°C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
MS Transfer Line Temp.280°C
Scan ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Data Summary

The following tables summarize the expected quantitative data for the GC-MS analysis of the silylated this compound and its O-methyl derivative. This data is based on typical performance and may vary with instrumentation and experimental conditions.

Table 1: Retention Times and Characteristic Mass Fragments

CompoundDerivativeExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundTMS Ether~15.5446431 (M-15), 319 (M-I), 204
3,5-Diiodo-4-methoxybenzaldehydeNone~14.2388387 (M-1), 359 (M-CHO), 261 (M-I)

Table 2: Method Performance Parameters (Illustrative)

CompoundDerivativeLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
This compoundTMS Ether>0.990.050.1592 - 105
3,5-Diiodo-4-methoxybenzaldehydeNone>0.990.020.0695 - 108

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives.

experimental_workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound derivatization Derivatization (Silylation) [If required] sample->derivatization Phenolic compounds dissolution Dissolution in Solvent sample->dissolution O-Alkyl derivatives derivatization->dissolution gc_injection GC Injection dissolution->gc_injection gc_separation Gas Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI) gc_separation->ms_detection data_acquisition Data Acquisition (Full Scan / SIM) ms_detection->data_acquisition identification Compound Identification (Mass Spectrum) data_acquisition->identification quantification Quantification (Calibration Curve) data_acquisition->quantification

GC-MS Analysis Workflow Diagram
Mass Fragmentation Pathway

The following diagram illustrates the expected primary mass fragmentation pathway for this compound under electron ionization. The fragmentation of aromatic aldehydes is often characterized by the loss of a hydrogen radical (M-1) or a formyl radical (M-29).[4][5]

fragmentation_pathway Proposed Fragmentation of this compound cluster_fragments Primary Fragments parent Parent Molecule (this compound) m/z = 374 m_minus_1 [M-H]+ m/z = 373 parent->m_minus_1 - H• m_minus_29 [M-CHO]+ m/z = 345 parent->m_minus_29 - CHO• m_minus_I [M-I]+ m/z = 247 parent->m_minus_I - I•

Fragmentation of this compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Diiodo-4-hydroxybenzaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inadequate Iodinating Agent: The iodinating agent may be old, decomposed, or of insufficient purity.Use a fresh, high-purity iodinating agent such as N-Iodosuccinimide (NIS) or a combination of an iodide salt and an oxidizing agent.
Incorrect Stoichiometry: Molar ratios of reactants are critical for driving the reaction to completion.Carefully measure and ensure the correct molar equivalents of the starting material, iodinating agent, and any catalysts or additives. For di-iodination, at least two equivalents of the iodinating agent are required.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures.Optimize the reaction temperature. Many iodination reactions of phenols proceed efficiently at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or promoting the reaction.Acetic acid and trifluoroacetic acid are commonly used and effective solvents for this reaction. Ensure the starting material is fully dissolved before adding the iodinating agent.[1][2]
Incomplete Reaction (Mixture of Mono-iodinated and Di-iodinated Product) Insufficient Iodinating Agent: Not enough iodinating agent was used to achieve di-iodination.Increase the molar equivalents of the iodinating agent (e.g., to 2.2 equivalents or slightly more).[2]
Short Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction by TLC. If the starting material or mono-iodinated product is still present, extend the reaction time. Some protocols may require stirring for up to 96 hours.[1]
Formation of Dark-Colored Impurities Oxidation of Phenol or Aldehyde: The hydroxyl and aldehyde groups are susceptible to oxidation, leading to colored byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the reaction from light, as light can promote the formation of iodine radicals.
Excess Iodine: Free iodine (I₂) can be present, contributing to a dark color.During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.[1]
Difficulty in Product Isolation and Purification Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture.After quenching the reaction, pour the mixture into a large volume of cold water or an ice-water mixture to induce precipitation of the solid product.
Co-precipitation of Impurities: Impurities may crystallize along with the desired product.Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for purification. Column chromatography can also be employed for higher purity if needed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and high-yielding methods involve the direct iodination of 4-hydroxybenzaldehyde. Two highly effective protocols are:

  • Using Potassium Iodide and Sodium Periodate: This method utilizes potassium iodide as the iodine source and sodium periodate as the oxidizing agent in an acetic acid solution. It has been reported to achieve yields as high as 95%.[1]

  • Using N-Iodosuccinimide (NIS): This approach employs NIS as the iodinating agent in a solvent like trifluoroacetic acid (TFA), with reported yields of up to 91%.[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (4-hydroxybenzaldehyde), the mono-iodinated intermediate (3-iodo-4-hydroxybenzaldehyde), and the final di-iodinated product. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.

Q3: What is the role of sodium chloride in the potassium iodide/sodium periodate method?

A3: In the method utilizing potassium iodide and sodium periodate, sodium chloride is added to the reaction mixture. While the exact mechanism is not always detailed, it is believed to facilitate the in-situ generation of the iodinating species.[1]

Q4: My final product is a brownish or purplish solid. How can I decolorize it?

A4: The color is likely due to residual iodine (I₂). During the workup procedure, after diluting the reaction mixture with an organic solvent like ethyl acetate, wash the organic phase with a 1M aqueous solution of sodium thiosulfate.[1] This will reduce the iodine to colorless iodide ions (I⁻). If the color persists after extraction, recrystallization of the crude product may be necessary.

Q5: Is it necessary to protect the aldehyde group during the iodination reaction?

A5: For the direct iodination of 4-hydroxybenzaldehyde using common methods like KI/NaIO₄ or NIS, protection of the aldehyde group is generally not required. The electron-donating nature of the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution at the ortho positions, making this the favored reaction.

Experimental Protocols

Method 1: Iodination using Potassium Iodide and Sodium Periodate

This protocol is adapted from a high-yield synthesis method.[1]

  • In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0g, 8.19 mmol), sodium periodate (1.75g, 8.19 mmol), and sodium chloride (957mg, 16.38 mmol) in acetic acid (30 mL).

  • Add water (3 mL) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add potassium iodide (2.72g, 16.4 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 96 hours.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and a 1M aqueous solution of sodium thiosulfate (25 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash with additional ethyl acetate (50 mL) and 1M sodium thiosulfate solution (50 mL). Stir for another 15 minutes.

  • Separate the organic layer. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine all organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a light yellow solid.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is based on a method utilizing NIS for di-iodination.[2]

  • Dissolve 4-hydroxybenzaldehyde in trifluoroacetic acid (TFA).

  • Add N-Iodosuccinimide (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, quench the reaction by pouring the mixture into a beaker containing an ice-water mixture.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove residual TFA.

  • Further purify the product by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodIodinating AgentOxidizing AgentSolventReaction TimeYield (%)Reference
1Potassium Iodide (KI)Sodium Periodate (NaIO₄)Acetic Acid96 hours95%[1]
2N-Iodosuccinimide (NIS)-Trifluoroacetic Acid (TFA)6 hours91%[2]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Incomplete Reaction Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Initial Check check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions Initial Check monitor_tlc Monitor Reaction Progress via TLC start->monitor_tlc Continuous Monitoring adjust_reagents Use Fresh Reagents Adjust Molar Ratios check_reagents->adjust_reagents If Issue Found optimize_conditions Optimize Temperature and Extend Reaction Time check_conditions->optimize_conditions If Issue Found confirm_completion Confirm Disappearance of Starting Material monitor_tlc->confirm_completion If Incomplete improved_yield Improved Yield of this compound adjust_reagents->improved_yield optimize_conditions->improved_yield confirm_completion->improved_yield

Caption: Troubleshooting workflow for low yield synthesis.

G cluster_reaction Reaction cluster_reagents1 Method 1 Reagents cluster_reagents2 Method 2 Reagents start 4-Hydroxybenzaldehyde intermediate 3-Iodo-4-hydroxybenzaldehyde (Mono-iodinated) start->intermediate + 1 eq. Iodine Source product This compound (Di-iodinated) intermediate->product + 1 eq. Iodine Source reagents1 KI, NaIO₄, NaCl in Acetic Acid reagents1->start reagents2 NIS (2.2 eq.) in TFA reagents2->start

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification and mitigation of common impurities.

Issue 1: Presence of Starting Material in the Final Product

  • Symptom: Analytical data (e.g., NMR, TLC) of the purified product shows signals corresponding to 4-hydroxybenzaldehyde.

  • Potential Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reagent Stoichiometry: Verify that at least two equivalents of the iodinating agent (e.g., N-iodosuccinimide) were used per equivalent of 4-hydroxybenzaldehyde.

    • Reaction Temperature: While the reaction is often run at room temperature, gentle heating might be necessary to drive the reaction to completion. However, be cautious as higher temperatures may promote side reactions.

Issue 2: Presence of Mono-iodinated Impurity

  • Symptom: The final product is contaminated with 3-iodo-4-hydroxybenzaldehyde. This is a very common impurity.

  • Potential Cause: Insufficient amount of iodinating agent or incomplete reaction.

  • Troubleshooting Steps:

    • Reagent Amount: Increase the equivalents of the iodinating agent slightly (e.g., from 2.0 to 2.2 equivalents) to favor the formation of the di-iodinated product.

    • Purification: Careful column chromatography can separate the di-iodinated product from the mono-iodinated species. A non-polar/polar solvent system like hexane/ethyl acetate is often effective.

Issue 3: Low Yield of the Desired Product

  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Potential Causes:

    • Sub-optimal reaction conditions.

    • Loss of product during workup and purification.

    • Formation of side products.

  • Troubleshooting Steps:

    • Reaction Conditions: Optimize the solvent and temperature. Acetic acid is a commonly used solvent.

    • Workup Procedure: Ensure that the pH is properly adjusted during the aqueous workup to minimize the solubility of the phenolic product in the aqueous layer. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended.

    • Purification: Minimize the number of purification steps. If using column chromatography, ensure the silica gel is not too acidic, which can sometimes lead to product degradation.

Issue 4: Product Discoloration

  • Symptom: The final product is off-white, yellow, or even greenish, instead of a pure white or pale yellow solid.[1]

  • Potential Causes:

    • Presence of residual iodine.

    • Formation of colored impurities or degradation products. The product is known to be sensitive to air and light.[2][3]

  • Troubleshooting Steps:

    • Workup: Include a wash with a reducing agent solution, such as sodium thiosulfate, during the workup to quench any unreacted iodine.

    • Purification: Recrystallization can be an effective method for removing colored impurities.

    • Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically:

  • Unreacted Starting Material: 4-hydroxybenzaldehyde.

  • Mono-iodinated Intermediate: 3-iodo-4-hydroxybenzaldehyde.[5][6]

  • Reagent Byproducts: Succinimide, if N-iodosuccinimide (NIS) is used as the iodinating agent.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting material, the mono-iodinated intermediate, and the di-iodinated product. The product, being more substituted, is generally less polar than the starting material and the mono-iodinated intermediate.

Q3: What is the role of an acid catalyst in the iodination reaction?

A3: An acid catalyst, such as trifluoroacetic acid, can activate the N-iodosuccinimide, making it a more potent electrophile and facilitating the iodination of the aromatic ring.[7][8]

Q4: Are there any other potential side products I should be aware of?

A4: While less common, over-iodination to form tri-iodinated species is a possibility, especially with an excess of the iodinating agent or under forcing reaction conditions. The formation of isomeric di-iodinated products is also a theoretical possibility, though the directing effects of the hydroxyl and aldehyde groups strongly favor the 3,5-disubstituted product. For highly activated substrates, bis-iodination can occur even when mono-iodination is intended, suggesting that careful control of stoichiometry is crucial.[9]

Summary of Potential Impurities

ImpurityChemical FormulaMolar Mass ( g/mol )Likely Origin
4-hydroxybenzaldehydeC₇H₆O₂122.12Unreacted starting material
3-iodo-4-hydroxybenzaldehydeC₇H₅IO₂248.02Incomplete iodination
SuccinimideC₄H₅NO₂99.09Byproduct of NIS reagent

Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 4-hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetic Acid (glacial)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (2.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visual Troubleshooting Guide

G cluster_0 Problem Identification cluster_1 Impurity Characterization cluster_2 Troubleshooting Actions cluster_3 Outcome start Start: Crude Product Analysis impurity_detected Impurity Detected? start->impurity_detected starting_material Starting Material (4-hydroxybenzaldehyde) impurity_detected->starting_material Yes mono_iodo Mono-iodinated (3-iodo-4-hydroxybenzaldehyde) impurity_detected->mono_iodo other_impurity Other Impurities (e.g., succinimide, colored byproducts) impurity_detected->other_impurity no_impurity No Significant Impurity impurity_detected->no_impurity No increase_reagents Increase Reaction Time/ Reagent Stoichiometry starting_material->increase_reagents mono_iodo->increase_reagents optimize_purification Optimize Purification (Column Chromatography) mono_iodo->optimize_purification other_impurity->optimize_purification workup_modification Modify Workup (e.g., Thiosulfate Wash) other_impurity->workup_modification pure_product Pure Product increase_reagents->pure_product optimize_purification->pure_product workup_modification->pure_product no_impurity->pure_product

Caption: Troubleshooting workflow for identifying and resolving common impurities in this compound synthesis.

References

side reactions to avoid during the synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I have a mixture of the desired this compound, the mono-iodo intermediate, and starting material. How can I drive the reaction to completion?

A1: Incomplete iodination is a common issue. Here are several factors to consider and troubleshoot:

  • Stoichiometry of the Iodinating Agent: Ensure you are using a sufficient excess of the iodinating agent. For the di-iodination of 4-hydroxybenzaldehyde, at least 2.2 equivalents of the iodinating reagent, such as N-iodosuccinimide (NIS), are recommended to favor the formation of the di-substituted product.[1]

  • Reaction Time: The reaction may require a longer duration to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Temperature: While many iodination reactions of activated phenols proceed at room temperature, gentle heating might be necessary for less reactive systems or to ensure complete conversion. However, be cautious as excessive heat can lead to degradation and the formation of byproducts.

  • Choice of Solvent and Catalyst: The solvent and catalyst system plays a crucial role. For instance, using trifluoroacetic acid (TFA) as a solvent with NIS has been shown to be highly effective in driving the reaction to the di-iodinated product, achieving a yield of 91%.[1] If you are using a different system, consider switching to a more activating one.

Q2: I am observing the formation of a significant amount of the mono-iodinated byproduct, 3-iodo-4-hydroxybenzaldehyde. How can I minimize its formation?

A2: The formation of the mono-iodinated species is a primary side reaction. To minimize its presence in the final product, consider the following:

  • Iodinating Agent Equivalents: As mentioned, using a larger excess of the iodinating agent (e.g., >2.2 equivalents of NIS) will statistically favor the di-iodination.

  • Order of Addition: Adding the 4-hydroxybenzaldehyde solution dropwise to a solution of the iodinating agent can sometimes help to maintain a high local concentration of the iodinating species, promoting the second iodination step.

  • Reaction Conditions: The choice of reagents and conditions significantly influences the product distribution. A highly activating system like NIS in TFA is designed to promote di-iodination.[1] Weaker iodinating systems are more likely to yield mixtures.

Q3: Are there any other potential side reactions I should be aware of?

A3: Besides incomplete iodination, other potential side reactions, though generally less common with optimized protocols, include:

  • Oxidation of the Aldehyde Group: The aldehyde functional group can be susceptible to oxidation to a carboxylic acid, especially if harsh oxidizing conditions are used. This is generally not an issue with common iodinating agents like NIS.

  • Ring Oxidation and Decomposition: Phenols are electron-rich and can be sensitive to oxidation, potentially leading to the formation of colored impurities or tar. Using appropriate reaction conditions and ensuring the quality of your reagents can mitigate this. The product itself is noted to be air and light sensitive, so proper handling and storage are crucial.

Q4: How can I effectively purify the this compound from the reaction mixture?

A4: Purification can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for removing unreacted starting material and the mono-iodinated byproduct. A suitable solvent system will need to be determined empirically, but mixtures of ethanol and water or ethyl acetate and hexanes are common starting points.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will likely be effective for separating the components based on their polarity.

Quantitative Data on Iodination Methods

The following table summarizes yields reported for the iodination of 4-hydroxybenzaldehyde under different reaction conditions. This data can help in selecting a suitable method and anticipating potential outcomes.

Iodinating AgentEquivalentsSolventCatalyst/AcidTemperatureTime (h)Product(s)Yield (%)Reference
N-Iodosuccinimide (NIS)2.2Trifluoroacetic Acid (TFA)-Room Temp.6This compound91[1]
N-Iodosuccinimide (NIS)1.2Trifluoroacetic Acid (TFA)-Room Temp.63-Iodo-4-hydroxybenzaldehyde & this compound40 & 55 (inseparable mixture)[1]
Iodine (I₂) / Iodic Acid (HIO₃)Excess I₂Ethanol-RefluxNot SpecifiedThis compoundHigh (not quantified)
Iodine Monochloride (ICl)2.0Acetic Acid-80°C0.67Diiodosalicylic acid (analogous reaction)91-92[2]

Detailed Experimental Protocol

This protocol is based on a high-yield synthesis of this compound using N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA).[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in trifluoroacetic acid.

  • Addition of NIS: To the stirred solution, add N-iodosuccinimide (2.2 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a separatory funnel containing dichloromethane and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway A 4-Hydroxybenzaldehyde B 3-Iodo-4-hydroxybenzaldehyde (Mono-iodo intermediate) A->B + NIS (1 eq) C This compound (Desired Product) B->C + NIS (1 eq)

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Reaction Start Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Equivalents Increase Equivalents of NIS Incomplete->Increase_Equivalents Check_Temp Check/Increase Temperature Incomplete->Check_Temp Change_Solvent Consider Solvent/Catalyst Change Incomplete->Change_Solvent Workup Proceed to Work-up & Purification Complete->Workup Increase_Time->Check_Completion Re-evaluate Increase_Equivalents->Check_Completion Re-evaluate Check_Temp->Check_Completion Re-evaluate Change_Solvent->Check_Completion Re-evaluate

Caption: A logical workflow for troubleshooting incomplete iodination reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 3,5-diiodo-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate stem from its trifunctional nature:

  • Two reactive C-I bonds: Achieving selective mono-substitution versus di-substitution can be difficult.

  • Acidic phenolic hydroxyl group: The hydroxyl group can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition.

  • Reactive aldehyde group: The aldehyde functionality may not be compatible with all reaction conditions, particularly strong bases or high temperatures.[1][2]

Q2: Do I need to protect the hydroxyl group of this compound before performing a cross-coupling reaction?

A2: The necessity of protecting the hydroxyl group depends on the specific reaction conditions, particularly the choice of base.

  • With weaker bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄), protection may not be necessary.

  • With stronger bases (e.g., alkoxides like NaOtBu), protection is highly recommended to prevent side reactions. Common protecting groups for phenols include benzyl, methoxymethyl (MOM), and silyl ethers. The choice of protecting group should be orthogonal to the planned reaction conditions for subsequent steps.[3][4]

Q3: How can I achieve selective mono-substitution on this compound?

A3: Achieving mono-substitution relies on carefully controlling the reaction conditions to favor the reaction at one of the two identical iodine positions. Key strategies include:

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the coupling partner.

  • Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature can also enhance selectivity.

  • Catalyst and Ligand Choice: Sterically bulky ligands can favor mono-substitution by hindering the approach of the catalyst to the second iodine atom after the first coupling has occurred.

Q4: Is the aldehyde group stable under typical cross-coupling conditions?

A4: The aldehyde group is generally compatible with many Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling conditions.[2][5] However, it is important to avoid overly harsh conditions:

  • Strong Bases: Can lead to aldol condensation or other side reactions.

  • High Temperatures: Can cause decomposition.

  • It is always advisable to perform a small-scale test reaction to check for the stability of the aldehyde group under the planned conditions.

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure you are using a pre-activated Pd(0) source or that the in-situ reduction of your Pd(II) precursor is efficient. Consider using a different palladium precursor or ligand.
Poor Solubility Try a different solvent or a co-solvent system to ensure all reactants are in solution. Common solvents for cross-coupling include toluene, dioxane, DMF, and THF.
Inappropriate Base The chosen base may not be strong enough to promote transmetalation (in Suzuki-Miyaura) or deprotonation of the nucleophile. Consult the pKa table below and select a stronger base if necessary.
Reaction Temperature Too Low Gradually increase the reaction temperature in 10-20 °C increments. Aryl iodides are generally reactive, but steric hindrance or electronic effects might require more thermal energy.[6]
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the palladium catalyst. Degas all solvents and reagents thoroughly.
Problem 2: Formation of Di-substituted Byproduct Instead of Mono-substituted Product
Possible Cause Troubleshooting Step
Excess Coupling Partner Reduce the stoichiometry of the coupling partner to 1.05-1.1 equivalents relative to the this compound.
Prolonged Reaction Time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the desired mono-substituted product is the major component.
High Reaction Temperature Lowering the reaction temperature can increase the selectivity for mono-substitution.
Catalyst System Screen different ligands. Sterically hindered ligands can improve selectivity for mono-arylation.[7]
Problem 3: Side Reactions Involving the Hydroxyl or Aldehyde Group
Possible Cause Troubleshooting Step
Hydroxyl Group Interference If using a strong base, protect the hydroxyl group prior to the coupling reaction. Alternatively, switch to a milder base such as K₂CO₃ or K₃PO₄.
Aldehyde Degradation If you observe decomposition of the starting material or product, reduce the reaction temperature and/or use a weaker base.
Homocoupling of Coupling Partner This is often due to the presence of oxygen. Ensure rigorous degassing of the reaction mixture. For Sonogashira coupling, consider copper-free conditions.[8][9]

Quantitative Data and Experimental Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is often effective for aryl iodides.[10]
Ligand PPh₃ or dppf (if not using a pre-formed complex)Use a 1:2 Pd:ligand ratio.
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)Weaker bases are less likely to interfere with the hydroxyl group.
Solvent Toluene/EtOH/H₂O (4:1:1) or Dioxane/H₂O (4:1)A biphasic system often improves results.[11]
Temperature 80-100 °CMonitor reaction progress to optimize for mono-substitution.
Boronic Acid 1.1-1.5 equivalentsUse a slight excess for mono-substitution.
Table 2: Recommended Starting Conditions for Sonogashira Coupling
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst.[12]
Copper Co-catalyst CuI (5-10 mol%)For traditional Sonogashira coupling.[13]
Ligand PPh₃ (4-10 mol%)
Base Et₃N or DIPA (2-3 equiv.)Amine bases are typically used.[13]
Solvent THF or DMFEnsure anhydrous conditions.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for aryl iodides.[14]
Alkyne 1.1-1.2 equivalents
Table 3: pKa Values of Common Bases

This table can help in selecting a suitable base, keeping in mind the pKa of the phenolic proton of 4-hydroxybenzaldehyde is around 7.6. A base with a conjugate acid pKa significantly higher than this will deprotonate the phenol.

BaseConjugate AcidpKa of Conjugate Acid
Triethylamine (Et₃N)Et₃NH⁺~10.7
Diisopropylethylamine (DIPEA)DIPEA-H⁺~10.7
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.3
Cesium Carbonate (Cs₂CO₃)HCO₃⁻~10.3
Potassium Phosphate (K₃PO₄)HPO₄²⁻~12.3
Sodium tert-butoxide (NaOtBu)t-BuOH~18

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Mono-substitution):

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O 4:1:1).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Upon completion (typically when the starting material is consumed or the desired product concentration is maximized), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling (Mono-substitution):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and a suitable ligand if necessary.

  • Add an anhydrous, degassed solvent such as THF or DMF.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or GC/LC-MS.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Check Catalyst Activity - Use pre-activated Pd(0) - Screen different ligands/precatalysts start->catalyst solubility Improve Solubility - Screen different solvents - Use a co-solvent system catalyst->solubility If no improvement success Improved Conversion catalyst->success If improved base Optimize Base - Check pKa - Use a stronger base if needed solubility->base If no improvement solubility->success If improved temperature Increase Temperature - Incrementally raise by 10-20 °C base->temperature If no improvement base->success If improved inertness Ensure Inert Atmosphere - Degas solvents and reagents - Use Schlenk line techniques temperature->inertness If no improvement temperature->success If improved inertness->success If improved

Caption: Troubleshooting workflow for low conversion.

Hydroxyl_Group_Protection_Decision start Planning Cross-Coupling with This compound base_choice Select Base for Reaction start->base_choice weak_base Weak Base Selected (e.g., K2CO3, K3PO4) base_choice->weak_base pKa(conj. acid) < 13 strong_base Strong Base Selected (e.g., NaOtBu) base_choice->strong_base pKa(conj. acid) > 13 no_protection Proceed without Protection (Monitor for side reactions) weak_base->no_protection protection Protect Hydroxyl Group (e.g., Benzyl, MOM, Silyl ether) strong_base->protection run_reaction Perform Cross-Coupling Reaction no_protection->run_reaction protection->run_reaction

References

resolving solubility issues with 3,5-Diiodo-4-hydroxybenzaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 3,5-Diiodo-4-hydroxybenzaldehyde in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid that is practically insoluble in water.[1] It exhibits slight or sparse solubility in solvents like chloroform and methanol.[1] Due to its molecular structure, which includes a polar hydroxyl group and a relatively nonpolar di-iodinated aromatic ring, its solubility is favored in polar aprotic solvents and some polar protic solvents. It is also sensitive to air and light, which should be considered during handling and storage.[1]

Q2: I am observing very poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: When encountering poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Based on analogue data, polar aprotic solvents like DMF, DMSO, and 1,4-dioxane are likely to be more effective than nonpolar solvents.

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the potential for degradation, especially given the compound's sensitivity.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance the dissolution rate.

  • Purity Check: Verify the purity of your this compound, as impurities can sometimes affect solubility.

Q3: How does pH influence the solubility of this compound?

A3: As a phenolic compound, the solubility of this compound is pH-dependent. The hydroxyl group has a predicted pKa of approximately 4.89.[1] In basic conditions (pH > pKa), the hydroxyl group will be deprotonated to form a phenoxide salt. This ionic form is significantly more soluble in aqueous media and polar protic solvents than the neutral form. Therefore, adding a base can be a strategy to increase its solubility, particularly in reactions involving aqueous or protic solvent systems. However, consider the compatibility of basic conditions with your reaction's other components and the stability of the aldehyde group.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent system is a common and effective strategy. A mixture of a good solvent (in which the compound is more soluble) and a poor solvent (often the primary reaction medium) can enhance overall solubility. For instance, dissolving the this compound in a minimal amount of a strong solvent like DMF or DMSO before adding it to the main reaction mixture can prevent precipitation. Studies on analogous halogenated benzaldehydes have shown that mixtures of organic solvents and water can modulate solubility, with the compound often being preferentially solvated by the organic co-solvent in intermediate and co-solvent-rich compositions.

Troubleshooting Guide

Issue 1: Compound Precipitates During Reaction
  • Possible Cause: Change in temperature or solvent composition during the reaction.

  • Solution:

    • Maintain a constant reaction temperature. If the reaction is cooled for reagent addition, precipitation may occur.

    • If adding a reagent in a different solvent, ensure it is miscible and does not drastically reduce the overall solvating power of the reaction medium. Consider adding the reagent neat if possible, or dissolved in one of the reaction solvents.

    • Increase the proportion of the co-solvent in which the compound is more soluble.

Issue 2: Low Reaction Conversion Suspected Due to Poor Solubility
  • Possible Cause: The concentration of the dissolved reactant is too low for an efficient reaction rate.

  • Solution:

    • Solvent Screening: Test the solubility in a range of solvents to find the optimal one for your reaction conditions (see Table 1 for estimated solubility).

    • Increase Temperature: If the reaction chemistry allows, increasing the temperature can keep more of the reactant in the solution.

    • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the deprotonated (more soluble) phenoxide form into the organic phase to react.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents at Different Temperatures

Disclaimer: The following data is estimated based on the experimentally determined solubility of the structurally similar compound, 3,5-dibromo-4-hydroxybenzaldehyde.[2] Absolute values for the diiodo- compound may vary, but the general trends and solvent rankings are expected to be similar.

SolventSolvent TypeEstimated Solubility Ranking (Mole Fraction) at 298.15 K (25°C)Expected Trend with Increasing Temperature
1,4-DioxanePolar AproticVery HighIncrease
N,N-Dimethylformamide (DMF)Polar AproticHighIncrease
Dimethyl Sulfoxide (DMSO)Polar AproticHighIncrease
Ethyl AcetatePolar AproticMediumIncrease
n-ButanolPolar ProticMediumIncrease
IsopropanolPolar ProticMedium-LowIncrease
EthanolPolar ProticLowIncrease
AcetonitrilePolar AproticLowIncrease
MethanolPolar ProticLowIncrease
CyclohexaneNonpolarVery LowSlight Increase
WaterPolar ProticVery LowSlight Increase

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines a standard procedure to experimentally determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid should be visible.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a constant temperature shaker set at the desired temperature (e.g., 25°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Solvent Evaporation:

    • Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 50°C) until all the solvent has evaporated.

  • Mass Determination and Calculation:

    • Cool the evaporation dish in a desiccator to room temperature.

    • Weigh the dish containing the dried solid.

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish.

    • Determine the solubility in mg/mL or g/L.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Primary Solutions cluster_3 Advanced Solutions start Poor solubility or precipitation observed check_solvent Is the solvent appropriate? (e.g., polar aprotic) start->check_solvent check_temp Yes check_solvent->check_temp change_solvent No check_solvent->change_solvent check_purity Yes check_temp->check_purity increase_temp No check_temp->increase_temp use_cosolvent Yes check_purity->use_cosolvent adjust_ph Adjust pH (add base) to form soluble phenoxide change_solvent->adjust_ph increase_temp->adjust_ph use_cosolvent->adjust_ph ptc Use Phase-Transfer Catalysis adjust_ph->ptc

Caption: Troubleshooting workflow for solubility issues.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Kinase1 Kinase A RTK->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Promotes Inhibitor Derivative of This compound Inhibitor->Kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibition.

References

preventing degradation of 3,5-Diiodo-4-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 3,5-Diiodo-4-hydroxybenzaldehyde, and to troubleshoot potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. For optimal long-term storage, it is recommended to keep it at -20°C under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and light.[1]

Q2: What is the primary cause of degradation for this compound?

A2: The primary degradation pathway for this compound is believed to be the oxidation of the aldehyde functional group to a carboxylic acid, forming 3,5-Diiodo-4-hydroxybenzoic acid. This process can be accelerated by exposure to oxygen (air), light, and elevated temperatures.

Q3: My solid this compound has turned from white/pale yellow to a darker yellow or brownish color. Is it still usable?

A3: Discoloration is a visual indicator of potential degradation. While the compound may still be suitable for some applications, the purity is likely compromised. It is highly recommended to assess the purity of the discolored material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before use in sensitive experiments. For applications requiring high purity, it is best to use a fresh, properly stored batch.

Q4: How should I handle this compound in the laboratory to minimize degradation during experiments?

A4: When handling this compound, it is advisable to work under subdued lighting and to minimize its exposure to the atmosphere. If possible, conduct experiments under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). Prepare solutions fresh for each experiment and avoid storing solutions for extended periods.

Q5: Are solutions of this compound stable?

A5: Solutions of this compound are generally less stable than the solid material and are more susceptible to oxidation. It is recommended to prepare solutions immediately before use. If short-term storage is necessary, solutions should be kept in tightly sealed vials, protected from light, and stored at a low temperature (e.g., 2-8°C or -20°C).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid (Yellowing/Browning) Oxidation of the aldehyde group due to prolonged exposure to air and/or light.- Confirm purity using analytical methods like HPLC before use.- For high-purity applications, use a fresh, unopened vial.- Implement stricter storage protocols: store under an inert atmosphere and protect from light.
Inconsistent Experimental Results Degradation of the starting material, leading to lower yields or unexpected side products.- Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to air.- Always use a fresh, properly stored sample for critical experiments.- Verify the purity of the compound before starting a new set of experiments.
Low Yields in Reactions Use of partially degraded this compound.- Assess the purity of the starting material. If degraded, purify by recrystallization or use a new batch.- Ensure all solvents and reagents are pure and dry, as impurities can catalyze degradation.
Appearance of an Additional Spot on TLC or Peak in HPLC Formation of degradation products, such as 3,5-Diiodo-4-hydroxybenzoic acid.- Characterize the impurity if possible (e.g., by mass spectrometry).- If the impurity is the corresponding carboxylic acid, it may be possible to remove it by washing a solution of the compound in an organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution).

Predicted Degradation Pathway

The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This is a common degradation route for benzaldehyde derivatives.

DegradationPathway cluster_main Oxidative Degradation start 3,5-Diiodo-4- hydroxybenzaldehyde end 3,5-Diiodo-4- hydroxybenzoic Acid start->end Oxidation (O2, Light, Heat)

Caption: Predicted oxidative degradation of this compound.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and can be adapted for stability studies.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh a small amount of the this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Sample Solution: Accurately weigh a sample of the this compound to be tested and dissolve it in methanol or acetonitrile to a similar concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Workflow for an Accelerated Stability Study

This workflow outlines the steps to assess the stability of this compound under stressed conditions.

StabilityWorkflow cluster_workflow Accelerated Stability Study Workflow prep Sample Preparation (aliquot into vials) stress Stress Conditions (e.g., 40°C/75% RH, light exposure) prep->stress sampling Time Point Sampling (e.g., 0, 1, 2, 4 weeks) stress->sampling analysis Purity Analysis (HPLC) sampling->analysis data Data Analysis (degradation rate) analysis->data

Caption: Workflow for an accelerated stability study of this compound.

References

troubleshooting guide for reactions involving 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diiodo-4-hydroxybenzaldehyde. The following sections address common issues encountered during Williamson ether synthesis and Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges associated with this compound?

A1: The primary challenges stem from the molecule's structure. The two bulky iodine atoms ortho to the hydroxyl group create significant steric hindrance, which can impede the approach of reagents. Additionally, the presence of three functional groups—hydroxyl, aldehyde, and aryl iodide—requires careful consideration of reagent compatibility and potential side reactions. The aldehyde group, for instance, is sensitive to certain basic and nucleophilic conditions.[1][2]

Q2: How should this compound be stored?

A2: It is recommended to store this compound at 10°C - 25°C under an inert atmosphere, such as nitrogen, and protected from light.[3] This minimizes degradation over time.

Q3: Can the hydroxyl and aldehyde groups interfere with my desired reaction?

A3: Yes. The phenolic hydroxyl group is acidic and will react with bases. The aldehyde group can undergo nucleophilic attack.[4][5] Depending on the reaction, protection of one or both of these groups may be necessary to prevent unwanted side reactions.[6]

Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is a common method for converting the hydroxyl group of this compound into an ether. However, the steric hindrance from the adjacent iodine atoms can lead to challenges.

Issue 1: Low or No Conversion to the Desired Ether

  • Possible Cause 1: Incomplete Deprotonation. The phenolic proton must be removed to form the more nucleophilic phenoxide.

    • Solution: Use a strong enough base to fully deprotonate the hydroxyl group. For sterically hindered phenols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (e.g., THF, DMF) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[7]

  • Possible Cause 2: Steric Hindrance. The bulky iodine atoms can block the approach of the alkyl halide to the oxygen atom.

    • Solution 1: Use a less sterically hindered alkyl halide. Primary alkyl halides are strongly preferred over secondary, and tertiary alkyl halides will likely lead to elimination products.[8][9][10]

    • Solution 2: Increase the reaction temperature to overcome the activation energy barrier. However, be aware that higher temperatures can also promote side reactions.

    • Solution 3: Consider alternative ether synthesis methods for highly hindered substrates, such as the Mitsunobu reaction, although this may have its own set of challenges.[11]

Issue 2: Formation of Elimination Byproducts

  • Possible Cause: Use of secondary or tertiary alkyl halides. The strongly basic alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene.[7][10]

    • Solution: As mentioned above, use primary alkyl halides whenever possible. If a secondary alkyl group is required, carefully optimize the reaction temperature, keeping it as low as possible to favor substitution over elimination.[7]

Logical Workflow for Troubleshooting Williamson Ether Synthesis

Williamson_Troubleshooting start Low or No Product check_deprotonation Check Deprotonation (e.g., color change, H₂ evolution) start->check_deprotonation side_products Side Products Observed (e.g., alkene) start->side_products incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation No/Poor check_sterics Evaluate Steric Hindrance check_deprotonation->check_sterics Complete increase_base Use Stronger Base (e.g., NaH, KH) incomplete_deprotonation->increase_base success Successful Reaction increase_base->success high_sterics High Steric Hindrance check_sterics->high_sterics High change_halide Use Primary Alkyl Halide high_sterics->change_halide increase_temp Increase Temperature Cautiously high_sterics->increase_temp change_halide->success increase_temp->success elimination E2 Elimination Likely side_products->elimination elimination->change_halide lower_temp Lower Reaction Temperature elimination->lower_temp lower_temp->success

Caption: Troubleshooting workflow for Williamson ether synthesis of this compound.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl iodide positions of this compound with a boronic acid or ester.

Issue 1: Low Yield of Coupled Product

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

    • Solution: Use a reliable palladium source, such as a pre-catalyst, and ensure proper degassing of solvents and reagents to prevent oxidation of the catalyst.[12]

  • Possible Cause 2: Inappropriate Ligand. The steric hindrance around the iodine atoms may require a specific type of ligand to facilitate oxidative addition and reductive elimination.

    • Solution: For sterically hindered aryl iodides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[12] A ligand screen may be necessary to find the optimal choice for your specific substrates.

  • Possible Cause 3: Suboptimal Base or Solvent. The choice of base and solvent is critical for the transmetalation step.

    • Solution: A screening of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water) is recommended. For challenging couplings, a stronger, non-nucleophilic base might be beneficial.[12]

Issue 2: Formation of Homocoupling Byproducts

  • Possible Cause: The boronic acid can couple with itself, especially in the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[13]

Issue 3: Protodeboronation (Loss of Boronic Acid)

  • Possible Cause: The boronic acid can be cleaved by water or other protic sources before it couples with the aryl iodide.

    • Solution: Use anhydrous solvents if water is not necessary for your specific base and catalyst system. Minimize reaction time and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous Dihalo-Hydroxybenzaldehyde
  • Reagent Preparation: To a flame-dried Schlenk flask, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[12][14]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Sterically hindered aryl iodidePhenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O100Moderate to Good
Di-ortho-substituted aryl bromideArylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2)Dioxane110Good to High
2,6-disubstituted aryl iodideHeteroarylboronic acidXPhos Pd G3 (2)-K₂CO₃ (3)THF/H₂O80Good

Note: This table presents generalized data for sterically hindered systems as a guide for reaction optimization, not specific results for this compound.

Signaling Pathway for a Successful Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_ArI Ar-Pd(II)L₂(I) OxAdd->PdII_ArI Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArI->Transmetal PdII_ArAr Ar-Pd(II)L₂(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification Strategies

Q: How can I purify the products from reactions with this compound?

A: The purification method will depend on the properties of your product.

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and the mobile phase (eluent) can be a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate), with the polarity adjusted to achieve good separation.[15][16][17]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[10] The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities in the solution. Finding a suitable solvent or solvent system is key.

  • Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, an acid-base extraction can be a simple and effective initial purification step. For example, if the phenolic hydroxyl group is unreacted, the product can be extracted into an aqueous basic solution.[18]

References

impact of catalyst choice on Sonogashira reactions with 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions with 3,5-Diiodo-4-hydroxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonogashira reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as a substrate in Sonogashira reactions?

A1: The main challenges include:

  • Selectivity: Controlling the reaction to achieve either mono- or di-alkynylation can be difficult due to the two reactive iodide sites.

  • Substrate Reactivity: As an electron-rich di-iodinated phenol, the reactivity can be sluggish, sometimes requiring higher temperatures or more active catalyst systems.[1]

  • Side Reactions: The presence of the phenolic hydroxyl and aldehyde groups can potentially lead to side reactions or catalyst inhibition. Additionally, alkyne homocoupling (Glaser coupling) is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[2][3]

  • Catalyst Decomposition: The formation of palladium black, indicating catalyst decomposition, can lead to low yields.[2]

Q2: How can I control for mono- versus di-alkynylation?

A2: Achieving selective mono-alkynylation of a di-iodinated compound can be accomplished by carefully controlling the reaction conditions:

  • Stoichiometry: Use of a stoichiometric amount or a slight excess of the alkyne (e.g., 1.0-1.2 equivalents) will favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first coupling.

  • Catalyst Choice: Some catalyst systems may exhibit higher selectivity for mono-alkynylation. It is advisable to screen different palladium catalysts and ligands.

For di-alkynylation, using a larger excess of the alkyne (e.g., >2.2 equivalents) and longer reaction times or higher temperatures will drive the reaction to completion.

Q3: Is it necessary to protect the phenolic hydroxyl group?

A3: While protection of the hydroxyl group (e.g., as a methyl or silyl ether) is a common strategy to prevent potential side reactions, Sonogashira couplings can often be successfully performed on unprotected phenols. The basic reaction conditions will deprotonate the phenol, which can potentially influence the catalyst's electronic properties. It is recommended to first attempt the reaction with the unprotected phenol. If low yields or side products are observed, protection of the hydroxyl group should be considered.

Q4: Can I perform this reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are well-established and often preferred.[3][4] The primary advantage of omitting the copper co-catalyst is the prevention of alkyne homocoupling (Glaser coupling), which is a common side reaction that leads to the formation of diynes and reduces the yield of the desired cross-coupled product.[2][3] Copper-free protocols may require specific ligands (e.g., bulky, electron-rich phosphines) or different reaction conditions to proceed efficiently.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) pre-catalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its in-situ reduction to Pd(0).[6]
Degraded Copper(I) Iodide CuI can degrade over time. Use a fresh, high-purity source.[2]
Poor Reagent Quality Ensure the purity of this compound, the alkyne, and the solvent. Impurities can poison the catalyst.[2]
Inadequate Degassing Oxygen can lead to oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[2]
Suboptimal Temperature If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20°C increments. For electron-rich aryl iodides, some heating may be necessary.[7]
Incorrect Base The amine base is crucial for neutralizing the generated HX and for the catalytic cycle. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents). Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).[2]
Problem 2: Formation of a Black Precipitate (Palladium Black)
Possible Cause Recommended Solution
Catalyst Decomposition This indicates the precipitation of Pd(0) from the catalytic cycle.
Inappropriate Solvent Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[1] Consider switching to a different solvent like DMF or dioxane.
High Temperature Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Impure Reagents Impurities can facilitate the agglomeration of palladium. Ensure all reagents and solvents are of high purity.[2]
Problem 3: Significant Alkyne Homocoupling (Glaser Coupling)
Possible Cause Recommended Solution
Presence of Oxygen Oxygen promotes the copper-catalyzed oxidative homocoupling of the alkyne. Ensure the reaction is performed under strictly anaerobic conditions.[2]
High Copper Concentration While CuI is a co-catalyst, high concentrations can favor the Glaser coupling pathway. Reduce the amount of CuI or switch to a copper-free protocol.
Slow Cross-Coupling If the desired Sonogashira reaction is slow, the competing homocoupling may become more prominent. Optimize the conditions to accelerate the cross-coupling (e.g., by changing the ligand or increasing the temperature).
Use of Copper Co-catalyst The copper co-catalyst is the primary mediator of this side reaction. The most effective solution is to employ a copper-free Sonogashira protocol.[2][3]

Data Presentation: Catalyst Choice Impact

Due to the lack of extensive published data for the specific substrate this compound, the following tables present representative data for Sonogashira reactions with analogous di-iodinated and phenolic substrates to illustrate general trends.

Table 1: Comparison of Palladium Catalysts for Di-alkynylation of a Di-iodo Substrate (Analogous System)

Catalyst SystemPd Loading (mol%)CuI Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄510TEAToluene8012~85
PdCl₂(PPh₃)₂35DIPEADMF1008~90
Pd₂(dba)₃ / XPhos2-Cs₂CO₃Dioxane1006~95
Pd(dppf)Cl₂35TEATHF6512~80

Data is illustrative and based on typical conditions for di-iodinated aromatic compounds.

Table 2: Influence of Base and Copper on the Sonogashira Coupling of an Iodophenol (Analogous System)

Catalyst SystemBaseCopper Co-catalystSolventTemp. (°C)Yield (%)
PdCl₂(PPh₃)₂TEACuI (5 mol%)DMF60High
Pd(PPh₃)₄PiperidineCuI (5 mol%)Toluene80High
Pd₂(dba)₃ / SPhosK₂CO₃NoneDioxane100Moderate to High
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃NoneTHFRTModerate

Data is illustrative and based on general findings for iodophenol derivatives.

Experimental Protocols

Representative Protocol for the Di-alkynylation of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or a 3:1 mixture of Toluene:TEA)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine (3 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (2.5 equivalents) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Sonogashira Reactions start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Conditions start->check_reagents catalyst_active Is Pd catalyst active? Is CuI fresh? check_catalyst->catalyst_active reagents_pure Are reagents pure? Is solvent dry & degassed? check_reagents->reagents_pure catalyst_active->check_reagents Yes replace_catalyst Use fresh Pd catalyst and/or CuI. catalyst_active->replace_catalyst No conditions_opt Are temperature & base optimal? reagents_pure->conditions_opt Yes purify_reagents Purify/dry reagents. Thoroughly degas solvent. reagents_pure->purify_reagents No optimize_conditions Screen temperature and bases (e.g., TEA, DIPEA, K₂CO₃). conditions_opt->optimize_conditions No success Reaction Successful conditions_opt->success Yes replace_catalyst->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield.

CatalystSelection Catalyst Selection Guide for Sonogashira Reactions start Starting Sonogashira Reaction check_homocoupling Is alkyne homocoupling (Glaser coupling) a concern? start->check_homocoupling copper_free Use a Copper-Free System check_homocoupling->copper_free Yes copper_catalyzed Use a Pd/Cu Co-catalyst System check_homocoupling->copper_catalyzed No copper_free_catalysts Examples: - Pd(PPh₃)₄ with amine base - Pd₂(dba)₃ with phosphine ligand (e.g., XPhos) - Pd(OAc)₂ with P(t-Bu)₃ copper_free->copper_free_catalysts copper_catalyzed_catalysts Examples: - PdCl₂(PPh₃)₂ / CuI - Pd(PPh₃)₄ / CuI copper_catalyzed->copper_catalyzed_catalysts check_substrate Is the aryl iodide sterically hindered or electron-rich? copper_free_catalysts->check_substrate copper_catalyzed_catalysts->check_substrate standard_ligands Standard phosphine ligands (e.g., PPh₃) may suffice. check_substrate->standard_ligands No bulky_ligands Use bulky, electron-rich ligands (e.g., Buchwald or Fu type ligands) to promote oxidative addition. check_substrate->bulky_ligands Yes

Caption: Catalyst selection guide.

References

Validation & Comparative

A Comparative Guide to 3,5-Diiodo-4-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3,5-diiodo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde, two halogenated aromatic aldehydes of significant interest in chemical synthesis and drug discovery. The following sections objectively evaluate their physicochemical properties, reactivity, and biological activities, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of different halogens at the 3 and 5 positions of the 4-hydroxybenzaldehyde scaffold imparts distinct physicochemical characteristics to the molecules. A summary of these properties is presented below.

PropertyThis compound3,5-Dibromo-4-hydroxybenzaldehyde
CAS Number 1948-40-9[1]2973-77-5
Molecular Formula C₇H₄I₂O₂[1]C₇H₄Br₂O₂
Molecular Weight 373.91 g/mol [1]279.91 g/mol
Appearance White to pale yellow solidPink to pale brown crystalline powder or needles
Melting Point 202-203 °C[2]181-185 °C
Solubility Insoluble in water; sparingly soluble in chloroform and methanol.[2]Soluble in water and organic solvents like ethanol and acetone.
pKa (Predicted) 4.89 ± 0.234.72 ± 0.23

Chemical Reactivity: The Influence of the Halogen Substituent

The reactivity of the aldehyde functional group and the aromatic ring in these compounds is significantly influenced by the electronic effects of the halogen substituents. Both iodine and bromine are ortho, para-directing deactivators of the aromatic ring towards electrophilic substitution. This is due to their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).

The key distinction lies in the relative strengths of these effects. Bromine is more electronegative than iodine, resulting in a stronger inductive effect. However, the larger size and more diffuse orbitals of iodine allow for better overlap with the aromatic pi-system in certain reactions, influencing its reactivity. The carbon-iodine bond is also weaker than the carbon-bromine bond, making this compound a potentially better substrate for reactions involving the cleavage of the carbon-halogen bond, such as in cross-coupling reactions.

Biological Activity: Emerging Insights and Research Gaps

While both compounds are valuable intermediates in the synthesis of pharmaceuticals, direct comparative studies on their biological activities are limited. Research into the biological effects of halogenated phenols, particularly bromophenols from marine sources, has revealed a range of activities.

3,5-Dibromo-4-hydroxybenzaldehyde and related bromophenols have been reported to exhibit antimicrobial and anti-inflammatory properties. For instance, bromophenols isolated from the red alga Polysiphonia morrowii have shown anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[3]

Information on the specific biological activities of This compound is less prevalent in the current literature. However, its structural similarity to thyroid hormones, which are iodinated tyrosine derivatives, suggests potential interactions with biological systems related to thyroid function. It has also been noted as a component found in wastewater and has potential applications in bioremediation.

A significant research gap exists in the direct, quantitative comparison of the antimicrobial, cytotoxic, and enzyme inhibitory activities of these two compounds under identical experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of these compounds are provided below.

Synthesis Protocols

Synthesis of this compound:

A laboratory-scale synthesis involves the iodination of 4-hydroxybenzaldehyde. In a typical procedure, 4-hydroxybenzaldehyde is dissolved in acetic acid. Sodium periodate and sodium chloride are added, followed by the addition of potassium iodide. The reaction mixture is stirred at room temperature for an extended period (e.g., 96 hours). The product is then isolated by extraction with an organic solvent like ethyl acetate and purified.[2]

Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde:

An industrial-scale synthesis has been described starting from p-cresol. The process involves a two-stage bromination at different temperatures, followed by hydrolysis, dehydration, and drying to yield the final product. This method is noted for its high yield and the ability to recover and reuse the HBr gas generated during the reaction.

Biological Assay Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination):

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Materials: Prepare sterile 96-well microtiter plates, bacterial or fungal culture in appropriate broth medium, and stock solutions of the test compounds (this compound and 3,5-dibromo-4-hydroxybenzaldehyde) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In the microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized suspension of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[5] The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Tyrosinase Inhibition Assay:

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate solution (e.g., L-DOPA).

  • Kinetic Measurement: Measure the formation of the product (dopachrome) by monitoring the increase in absorbance at a specific wavelength (around 475 nm) over time using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing a Potential Signaling Pathway and Experimental Workflows

To illustrate the potential mechanism of action and experimental procedures, the following diagrams are provided.

G cluster_0 Cellular Response to 3,5-Dihalo-4-hydroxybenzaldehyde Compound 3,5-Dihalo-4-hydroxybenzaldehyde Cell Cell Membrane Compound->Cell Interacts with MAPK MAPK Pathway Cell->MAPK Activates/Inhibits NFkB NF-κB Pathway Cell->NFkB Activates/Inhibits Inflammation Inflammatory Response (e.g., Cytokine Production) MAPK->Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by 3,5-dihalo-4-hydroxybenzaldehydes.

G cluster_1 Workflow for Antimicrobial Susceptibility Testing (MIC Determination) Start Start Prep_Compounds Prepare Stock Solutions of Test Compounds Start->Prep_Compounds Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Compounds->Serial_Dilute Inoculate Inoculate with Microorganism Serial_Dilute->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Visually Assess Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_2 Workflow for Cytotoxicity Assessment (MTT Assay) Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic methodologies for 3,5-dibromo-4-hydroxybenzaldehyde, a significant intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with alternative brominated hydroxybenzaldehydes to inform strategic synthesis planning. We will explore various routes, comparing them based on yield, purity, and procedural complexity.

Comparative Performance of Synthetic Routes

The synthesis of brominated hydroxybenzaldehydes can be approached from different starting materials and through various reaction mechanisms. The choice of method often depends on the desired substitution pattern, available precursors, and required scale. Below is a summary of key performance indicators for the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde and related comparative compounds.

MetricMethod 1: Synthesis of 3,5-dibromo-4-hydroxybenzaldehydeMethod 2: Oxybromination of 4-hydroxybenzaldehydeMethod 3: Synthesis of 4-bromo-2-hydroxybenzaldehyde
Target Compound 3,5-dibromo-4-hydroxybenzaldehyde3-bromo-4-hydroxybenzaldehyde & 3,5-dibromo-4-hydroxybenzaldehyde4-bromo-2-hydroxybenzaldehyde
Starting Material p-Cresol4-hydroxybenzaldehyde4-bromophenol
Key Reagents Bromine, o-dichlorobenzene, HBrBromine, Hydrogen Peroxide (H₂O₂), DichloromethaneChloroform, Sodium Hydroxide, Phase Transfer Catalyst
Reported Yield 81.5% - 84%[1]73% (mono-bromo), 13% (di-bromo)[2]>60%[3]
Product Purity 94% - 95%[1]Not specified, requires column chromatography[2]Variable, requires extensive purification[3]
Reaction Conditions Multi-step: 32-42°C then 145-168°C[1]0°C to room temperature[2]65-70°C[3][4]
Key Advantages High yield and purity, suitable for industrial scale.[1]Mild and eco-friendly conditions.[2]Utilizes readily available starting material.[3]
Key Disadvantages High temperatures and multiple steps required.[1]Produces a mixture of products with low yield for the di-bromo compound.[2]Formation of byproducts, lower yields without catalyst.[3]

Experimental Protocols

Detailed methodologies for the selected synthetic routes are provided below.

Method 1: Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde from p-Cresol

This industrial method involves a two-stage bromination of p-cresol followed by hydrolysis.[1]

Materials:

  • p-Cresol

  • o-dichlorobenzene

  • Bromine (Br₂)

  • Hydrobromic acid (HBr)

Procedure:

  • Low-Temperature Bromination: In a bromination reactor, dissolve p-cresol (e.g., 1.85 mol) in o-dichlorobenzene. Maintain the temperature at 32-42°C and add bromine (e.g., 3.52 mol) dropwise under vacuum. The reaction proceeds for approximately 5 hours. HBr gas generated is collected for reuse.[1]

  • High-Temperature Bromination: The reaction mixture is then heated to 145-168°C for a second bromination step.

  • Hydrolysis: The resulting bromination feed liquid is cooled and added to a hydrolysis reactor containing 15% HBr. The mixture is heated to 110°C and refluxed for 4.5 hours.[1]

  • Purification: After reflux, the mixture is cooled to 50°C to allow for crystallization. The solid product is collected by filtration and dried to yield 3,5-dibromo-4-hydroxybenzaldehyde.[1]

Method 2: Oxybromination of 4-hydroxybenzaldehyde

This method provides a milder, more environmentally friendly approach to bromination using hydrogen peroxide as an oxidant.[2]

Materials:

  • 4-hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A three-necked flask is charged with 4-hydroxybenzaldehyde (10 mmol), dichloromethane (10 mL), and 30% hydrogen peroxide (5.5 mmol). The solution is cooled to 0°C.[2]

  • Bromine Addition: A solution of bromine (5.1 mmol) in dichloromethane (5 mL) is added slowly via a syringe pump over 4 hours, maintaining the temperature at 0°C.[2]

  • Quenching: The mixture is stirred for an additional 4 hours. An aqueous solution of 2% sodium bisulfite (10 mL) is then added at 0°C, and the mixture is stirred for 1 hour at room temperature.[2]

  • Extraction and Purification: The solution is partitioned, and the aqueous phase is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography on silica gel to separate 3-bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde.[2]

Method 3: Synthesis of 4-bromo-2-hydroxybenzaldehyde (Improved Reimer-Tiemann Reaction)

This protocol enhances the traditional Reimer-Tiemann reaction by using a phase transfer catalyst to improve the yield of the formylation of 4-bromophenol.[3][4]

Materials:

  • 4-bromophenol

  • Sodium hydroxide (NaOH, 40% aqueous solution)

  • Tetrabutylammonium chloride (phase transfer catalyst)

  • 1,4-Dioxane

  • Isobutanol

  • Chloroform (CHCl₃)

  • Diethyl ether

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup: In a four-necked flask, 0.4 mol of 4-bromophenol is mixed with 160 mL of a 40% aqueous sodium hydroxide solution.[4]

  • Catalyst Addition: The mixture is cooled to 65-70°C. A solution of 0.0016 mol of tetrabutylammonium chloride in a 30:1 v/v mixture of 1,4-dioxane and isobutanol is added.[4]

  • Chloroform Addition: 0.52 mol of chloroform is added dropwise while maintaining the reaction temperature below 70°C. After the addition is complete, stirring continues for 1 hour at 65-70°C.[4]

  • Work-up: The reaction mixture is worked up, which includes extraction with diethyl ether and steam distillation.[4]

  • Purification: The steam distillate is treated with a saturated solution of sodium bisulfite to precipitate the bisulfite adduct. This adduct is then decomposed with 10% sulfuric acid, and the resulting product is dried with anhydrous calcium chloride to obtain pure 4-bromo-2-hydroxybenzaldehyde.[4]

Synthesis Workflows

The following diagrams illustrate the experimental workflows for the described synthetic methods.

cluster_0 Method 1: From p-Cresol A1 Dissolve p-Cresol in o-dichlorobenzene B1 Low-Temp Bromination (32-42°C, 5h) A1->B1 Add Br₂ C1 High-Temp Bromination (145-168°C) B1->C1 D1 Hydrolysis with HBr (110°C, 4.5h) C1->D1 E1 Crystallization & Filtration D1->E1 F1 3,5-dibromo-4-hydroxybenzaldehyde E1->F1

Caption: Workflow for the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde from p-cresol.

cluster_1 Method 2: Oxybromination A2 Dissolve 4-hydroxybenzaldehyde in CH₂Cl₂ with H₂O₂ B2 Cool to 0°C A2->B2 C2 Slowly Add Br₂ in CH₂Cl₂ (4h @ 0°C) B2->C2 D2 Stir 4h, Quench with NaHSO₃ C2->D2 E2 Extraction with CH₂Cl₂ D2->E2 F2 Column Chromatography E2->F2 G2 Product Mixture F2->G2

Caption: Workflow for the oxybromination of 4-hydroxybenzaldehyde.

cluster_2 Method 3: Improved Reimer-Tiemann A3 Mix 4-bromophenol with NaOH solution B3 Cool to 65-70°C, Add Phase Transfer Catalyst A3->B3 C3 Add Chloroform dropwise (<70°C) B3->C3 D3 Stir 1h @ 65-70°C C3->D3 E3 Work-up & Steam Distillation D3->E3 F3 Purify via Bisulfite Adduct E3->F3 G3 4-bromo-2-hydroxybenzaldehyde F3->G3

References

The Influence of Halogenation on the Biological Activity of 4-Hydroxybenzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms to the 4-hydroxybenzaldehyde scaffold has been shown to significantly modulate its biological activities, offering a pathway for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated 4-hydroxybenzaldehydes, with a focus on their tyrosinase inhibitory and antimicrobial properties. The information presented herein is supported by experimental data to facilitate objective comparison and guide future research.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications. The halogenation of 4-hydroxybenzaldehyde has a pronounced effect on its ability to inhibit this enzyme.

Structure-Activity Relationship Summary

The inhibitory potency of halogenated benzaldehydes against mushroom tyrosinase is influenced by the nature and position of the halogen substituent. Generally, electron-withdrawing groups at the para-position enhance inhibitory activity. The trend for para-substituted halogens is Bromine > Chlorine > Fluorine in terms of inhibitory potency.[1][2] This suggests that both electronic effects and the size of the halogen atom play a role in the interaction with the enzyme's active site.

A critical factor in the SAR of these compounds is the position of the halogen. Bulky groups at the ortho-position of the benzaldehyde scaffold have been found to significantly reduce tyrosinase inhibitory activity compared to their meta- or para-substituted counterparts.[1] This is attributed to steric hindrance, which likely prevents the inhibitor from effectively binding to the active site of the tyrosinase enzyme.[1]

Comparative Analysis of Tyrosinase Inhibition

The following table summarizes the 50% inhibitory concentration (IC50) values for various para-halogenated benzaldehydes against mushroom tyrosinase.

CompoundHalogen SubstituentPositionIC50 (µM)
4-FluorobenzaldehydeFluorinepara387[1][2]
4-ChlorobenzaldehydeChlorinepara175[1][2]
4-BromobenzaldehydeBrominepara114[1][2]

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The inhibitory activity of halogenated 4-hydroxybenzaldehydes on mushroom tyrosinase is typically determined using a spectrophotometric method.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (halogenated 4-hydroxybenzaldehydes) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of mushroom tyrosinase in phosphate buffer is prepared.

  • Serial dilutions of the test compounds are prepared in the buffer.

  • In a 96-well plate, the tyrosinase solution is mixed with the different concentrations of the test compounds. A control well without any inhibitor is also prepared.

  • The plate is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • The enzymatic reaction is initiated by adding the L-DOPA substrate solution to all wells.

  • The formation of dopachrome, the product of L-DOPA oxidation, is monitored by measuring the absorbance at a specific wavelength (typically around 475-492 nm) at regular intervals.

  • The percentage of tyrosinase inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Halogenated phenolic compounds, including derivatives of 4-hydroxybenzaldehyde, have demonstrated a range of antimicrobial activities against various pathogens. The introduction of halogens can enhance the antimicrobial potency of the parent compound.

Structure-Activity Relationship Summary

The antimicrobial activity of halogenated phenols is influenced by factors such as the type of halogen, the degree of halogenation, and the position of the substituents on the aromatic ring. Generally, an increase in the lipophilicity of the molecule, which can be achieved through halogenation, is associated with enhanced antimicrobial activity. The position of the halogen atom can also impact the compound's ability to interact with microbial cell membranes or intracellular targets.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of halogenated 4-hydroxybenzaldehydes against various microorganisms can be determined using the broth microdilution method, a standardized and widely accepted technique.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (halogenated 4-hydroxybenzaldehydes)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the wells of a 96-well microplate.

  • A standardized inoculum of the test microorganism is added to each well.

  • Positive control wells (broth and inoculum without the test compound) and negative control wells (broth only) are included on each plate.

  • The microplates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • After incubation, the plates are visually inspected for turbidity, or the optical density is measured using a microplate reader to determine microbial growth.

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

While the specific signaling pathways modulated by halogenated 4-hydroxybenzaldehydes are not yet fully elucidated, studies on related phenolic compounds suggest several potential targets. It is important to note that the following diagram represents a generalized view of pathways potentially affected by phenolic compounds and requires specific experimental validation for halogenated 4-hydroxybenzaldehydes.

Signaling_Pathways cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Halogenated_4-Hydroxybenzaldehyde Halogenated_4-Hydroxybenzaldehyde Receptor Receptor Halogenated_4-Hydroxybenzaldehyde->Receptor Binds to or interacts with NF-kB_Pathway NF-κB Pathway Halogenated_4-Hydroxybenzaldehyde->NF-kB_Pathway May directly influence MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors PI3K_Akt_Pathway->Transcription_Factors NF-kB_Pathway->Transcription_Factors Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Potential signaling pathways modulated by halogenated 4-hydroxybenzaldehydes.

Conclusion and Future Directions

The halogenation of 4-hydroxybenzaldehyde presents a viable strategy for enhancing its biological activities. The available data clearly indicates a structure-activity relationship for tyrosinase inhibition, where the type and position of the halogen are critical determinants of potency. While the antimicrobial potential of these compounds is evident, a more systematic investigation is required to establish a clear SAR and identify lead candidates for further development. Future research should focus on synthesizing and screening a broader range of positional isomers of halogenated 4-hydroxybenzaldehydes to provide a more comprehensive understanding of their biological effects. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design as novel therapeutic agents.

References

Unveiling the Synthetic Advantages of 3,5-Diiodo-4-hydroxybenzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate intermediates is a critical decision that significantly impacts reaction efficiency, yield, and purity of the final product. Among the halogenated 4-hydroxybenzaldehyde derivatives, 3,5-Diiodo-4-hydroxybenzaldehyde stands out as a superior choice for specific applications, particularly in the synthesis of thyroid hormones and other complex aromatic compounds. This guide provides an objective comparison of this compound with its brominated and chlorinated analogs, supported by available experimental data, to highlight its distinct advantages.

Executive Summary

This compound offers significant advantages over its bromo- and chloro- counterparts, primarily due to the unique properties of the iodine substituent. The carbon-iodine bond is weaker and more polarizable than carbon-bromine and carbon-chlorine bonds, making the iodine atoms excellent leaving groups in nucleophilic substitution and cross-coupling reactions. This enhanced reactivity translates to milder reaction conditions, often leading to higher yields and purities of the desired products. This is particularly crucial in the synthesis of complex molecules like thyroxine, where precise and efficient bond formation is paramount.

Comparative Analysis of Halogenated 4-Hydroxybenzaldehydes

The primary alternatives to this compound are 3,5-dibromo-4-hydroxybenzaldehyde and 3,5-dichloro-4-hydroxybenzaldehyde. The choice between these intermediates often depends on the specific reaction, desired product, and cost considerations. However, for reactions requiring facile carbon-carbon or carbon-heteroatom bond formation, the iodinated compound frequently demonstrates superior performance.

Physicochemical Properties

A comparison of the key physicochemical properties of these intermediates is presented in Table 1. The significantly higher molecular weight of the diiodo- derivative is a direct consequence of the heavier iodine atoms. While melting points are similar, the reactivity profile is where the key differences lie.

PropertyThis compound3,5-Dibromo-4-hydroxybenzaldehyde3,5-Dichloro-4-hydroxybenzaldehyde
Molecular Formula C₇H₄I₂O₂C₇H₄Br₂O₂C₇H₄Cl₂O₂
Molecular Weight 373.91 g/mol 279.91 g/mol 191.01 g/mol
Melting Point 202 °C181-185 °CNo data available
Reactivity HighModerateLow
Leaving Group Ability ExcellentGoodModerate

Table 1: Physicochemical Properties of Dihalogenated 4-Hydroxybenzaldehydes

Performance in Synthesis: A Focus on Thyroxine Precursors

One of the most significant applications of this compound is as a key precursor in the synthesis of thyroid hormones, such as thyroxine (T4). While direct comparative studies on the synthesis of thyroxine using all three halogenated benzaldehydes are scarce in publicly available literature, the established synthetic routes predominantly utilize the iodinated intermediate. This preference is a strong indicator of its superior performance.

For instance, a known method for synthesizing radio-labeled L-thyroxine involves the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid (a derivative of this compound). This multi-step process achieves a notable overall yield of over 30%, with the coupling reaction itself yielding approximately 36% and a subsequent deiodination step yielding around 86%[1]. The efficiency of these steps is intrinsically linked to the reactivity of the carbon-iodine bonds.

Experimental Protocols

To provide a practical context, detailed methodologies for the synthesis of the dihalogenated intermediates are outlined below.

Synthesis of 3,5-Dihalogenated-4-hydroxybenzaldehydes

The synthesis of these intermediates typically involves the direct halogenation of 4-hydroxybenzaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Halogenating Agents cluster_products Products 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde I2_HIO3 Iodine / Iodic Acid 4-Hydroxybenzaldehyde->I2_HIO3 Iodination Br2 Bromine 4-Hydroxybenzaldehyde->Br2 Bromination Cl2 Chlorine 4-Hydroxybenzaldehyde->Cl2 Chlorination Diiodo This compound I2_HIO3->Diiodo Dibromo 3,5-Dibromo-4-hydroxybenzaldehyde Br2->Dibromo Dichloro 3,5-Dichloro-4-hydroxybenzaldehyde Cl2->Dichloro Logical_Relationships cluster_intermediates Intermediate Choice cluster_conditions Reaction Conditions cluster_outcomes Synthetic Outcomes Diiodo This compound Mild Milder Conditions (Lower Temp, Weaker Base) Diiodo->Mild Facilitates Dibromo 3,5-Dibromo-4-hydroxybenzaldehyde Harsh Harsher Conditions (Higher Temp, Stronger Base) Dibromo->Harsh May Require Dichloro 3,5-Dichloro-4-hydroxybenzaldehyde Dichloro->Harsh HighYield Higher Yield & Purity Mild->HighYield Leads to LowYield Lower Yield & More Byproducts Harsh->LowYield Can Result in

References

A Comparative Analysis of Reactivity in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a cross-coupling protocol is paramount to the successful synthesis of complex molecules. This guide provides an objective comparison of reactivity across common cross-coupling reactions, supported by experimental data, to aid in the rational design and optimization of synthetic routes.

The efficiency of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, is profoundly influenced by the interplay of various factors. These include the nature of the catalyst, the electronic and steric properties of the ligands, the identity of the coupling partners (electrophile and nucleophile), and the reaction conditions. Understanding these nuances is critical for achieving high yields and selectivity.[1][2]

Comparative Reactivity of Electrophiles

The reactivity of the organic halide or pseudohalide electrophile is largely governed by the carbon-halogen bond dissociation energy (BDE). Weaker C-X bonds lead to faster rates of oxidative addition, the often rate-determining step of the catalytic cycle.[2][3] The general reactivity trend is:

I > OTf > Br >> Cl [4][5]

While aryl iodides are the most reactive, their cost and lower availability can be prohibitive. Aryl chlorides are economically attractive but their stronger C-Cl bond necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7]

The Role of Ligands: Modulating Reactivity and Selectivity

The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle, respectively.[6][8]

  • Bulky, electron-rich phosphines: Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃) have proven highly effective in activating challenging substrates like aryl chlorides and sterically hindered coupling partners.[7][8][9]

  • N-Heterocyclic Carbenes (NHCs): These ligands are often more electron-donating and sterically encumbered than phosphines, leading to highly active catalysts for a range of cross-coupling reactions.[4][8]

  • Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands can offer greater stability to the catalyst, while monodentate ligands can sometimes provide higher catalytic activity, particularly in Suzuki-Miyaura couplings with challenging substrates.[7][10]

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize typical yields and conditions for Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting the impact of different components on the reaction outcome.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely used due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][11]

ElectrophileNucleophileCatalyst System (Loading)SolventBaseTemp. (°C)Yield (%)Reference
Aryl BromidePhenylboronic AcidPdCl₂(Ln@β-CD) (0.01 mol%)WaterK₃PO₄·7H₂O10096[11]
Aryl BromideArylboronic AcidPalladacycle (0.04 mol%)WaterNa₂CO₃Room Temp.95[11]
Aryl ChlorideArylboronic AcidPd(OAc)₂ / SPhos (1 mol%)TolueneK₃PO₄10098[9]
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃8092[2]
2-ChloropyridinePhenylboronic AcidPd₂(dba)₃ / XPhos (2 mol%)t-BuOHK₃PO₄10085[2]
Heck Reaction

The Heck reaction forms a new C-C bond by coupling an unsaturated halide with an alkene. The regioselectivity and stereoselectivity of the reaction are key considerations.

ElectrophileAlkeneCatalyst System (Loading)SolventBaseTemp. (°C)Yield (%)Reference
Aryl IodideStyrenePd(OAc)₂ (1 mol%)DMFEt₃N10095[12]
Aryl Bromiden-Butyl acrylatePd/C (0.1 mol%)NMPNaOAc14098[13]
Aryl ChlorideStyrenePalladacycle (0.1 mol%)NMP/H₂ONa₂CO₃13094[12]
Phenyl BromideStyreneSupported Pd(II)DMFEt₃N120>99[14]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[10] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[1]

ElectrophileAlkyneCatalyst System (Loading)SolventBaseTemp. (°C)Yield (%)Reference
Aryl IodidePhenylacetylenePd(PPh₃)₂Cl₂ / CuI (1/2 mol%)Et₃N-Room Temp.95[10]
Aryl BromidePhenylacetylenePd(OAc)₂ / PPh₃ / CuI (1/2/2 mol%)DMFEt₃N8090[5]
Aryl ChloridePhenylacetylenePd(dba)₂ / P(t-Bu)₃ / CuI (2/4/4 mol%)DioxaneCs₂CO₃10088[5]
5-Iodo-2'-deoxyuridineAlkyne derivativeCuI / NHC ligand (10 mol%)DMFK₂CO₃10070-85[15]

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Ar-R Product Coupled Product (Ar-R) F->Product ArX Aryl Halide (Ar-X) ArX->B Boronic Boronic Acid (R-B(OR)2) Boronic->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Cross-Coupling Reaction

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Purge with inert gas start->setup reaction Reaction: - Heat to desired temperature - Stir for specified time setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Column chromatography workup->purification analysis Analysis: - NMR, MS - Determine yield purification->analysis end End analysis->end Reactivity_Factors cluster_catalyst Catalyst System cluster_substrates Substrates cluster_conditions Reaction Conditions Reactivity Reaction Reactivity & Yield Catalyst Palladium Source Catalyst->Reactivity Ligand Ligand (Sterics & Electronics) Ligand->Reactivity Electrophile Electrophile (C-X Bond Strength) Electrophile->Reactivity Nucleophile Nucleophile (Stability & Reactivity) Nucleophile->Reactivity Solvent Solvent Solvent->Reactivity Base Base Base->Reactivity Temperature Temperature Temperature->Reactivity

References

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3,5-Diiodo-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comparative overview of potential analytical methodologies, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the robust quantification of this compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established and validated methods for structurally similar halogenated and phenolic aldehydes. The experimental protocols and expected performance data presented herein provide a strong foundation for the development and validation of analytical procedures tailored to this specific analyte.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the presence of potential impurities. Both HPLC-UV and GC-FID offer distinct advantages for the analysis of this compound.

Analytical MethodPrincipleCommon Sample MatricesExpected Linearity (r²)Estimated Limit of Detection (LOD) (µg/mL)Estimated Limit of Quantification (LOQ) (µg/mL)Expected Accuracy (Recovery %)Expected Precision (RSD %)
HPLC-UV Separation based on polarity, detection via UV absorbance.Reaction mixtures, bulk drug substance, formulated products.>0.9990.1 - 1.00.3 - 3.098 - 102< 2%
GC-FID Separation based on volatility, detection by flame ionization.Reaction mixtures, raw materials, residual solvent analysis.>0.9980.5 - 5.01.5 - 15.095 - 105< 5%

Table 1: Comparison of Expected Performance Characteristics for HPLC-UV and GC-FID Methods for this compound Quantification. Data is extrapolated from methods for similar halogenated and phenolic aldehydes.

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-FID are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the analysis of this compound in various matrices due to its high specificity and sensitivity.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is recommended to ensure good separation from potential impurities.

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-27 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 290-300 nm is expected to provide maximum absorbance.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for analyzing volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for halogenated aromatic compounds.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

Sample Preparation:

  • Accurately weigh the sample.

  • Dissolve the sample in a suitable solvent (e.g., acetone or ethyl acetate).

  • Derivatization (e.g., silylation) may be necessary to improve the volatility and peak shape of the analyte, although direct injection is often feasible for benzaldehydes.

Method Validation Workflow

The validation of any analytical method is crucial to ensure its suitability for the intended purpose. The following diagram outlines the typical workflow for analytical method validation.

G Analytical Method Validation Workflow cluster_development Method Development cluster_documentation Documentation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C K System Suitability C->K L Validation Protocol C->L D Specificity / Selectivity M Validation Report D->M E Linearity & Range E->M F Accuracy F->M G Precision (Repeatability & Intermediate) G->M H Limit of Detection (LOD) H->M I Limit of Quantification (LOQ) I->M J Robustness J->M K->C K->M L->D L->E L->F L->G L->H L->I L->J L->K

Caption: A flowchart illustrating the key stages of analytical method development and validation.

Signaling Pathway and Experimental Workflow Visualization

While this compound is primarily an intermediate, understanding its potential biological interactions is relevant in drug development. The following conceptual diagram illustrates a hypothetical signaling pathway that could be influenced by a downstream active pharmaceutical ingredient (API) synthesized from this intermediate.

G Conceptual Signaling Pathway cluster_input Synthesis cluster_pathway Cellular Signaling cluster_output Biological Response A This compound B Further Synthesis Steps A->B C Active Pharmaceutical Ingredient (API) B->C D Cell Surface Receptor C->D E Signal Transduction Cascade D->E F Transcription Factor Activation E->F G Target Gene Expression F->G H Therapeutic Effect G->H

References

A Comparative Guide to the Bioactivity of 3,5-Diiodo-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the biological activities of various synthetic compounds. Among these, derivatives of 3,5-Diiodo-4-hydroxybenzaldehyde have emerged as a promising class of molecules with diverse bioactive potential. The introduction of iodine atoms at the ortho positions to the hydroxyl group on the benzaldehyde scaffold significantly influences the electronic and lipophilic properties of the molecule, which in turn can enhance its interaction with biological targets. This guide provides a comparative overview of the bioactivity of this compound derivatives, with a focus on their antimicrobial effects, supported by available experimental data.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a versatile class of compounds with a wide range of biological activities. The imine or azomethine group (-C=N-) is a key structural feature that is often crucial for their bioactivity. While direct studies on a broad range of this compound Schiff bases are limited, research on the closely related 3,5-diiodosalicylaldehyde (3,5-diiodo-2-hydroxybenzaldehyde) provides valuable insights into the potential of these compounds.

A notable example is the Schiff base 4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzenesulfonamide, synthesized from 3,5-diiodosalicylaldehyde and sulfanilamide. This compound has demonstrated significant antifungal and antibacterial properties.[1]

Table 1: Antimicrobial Activity of a 3,5-Diiodosalicylaldehyde-derived Schiff Base
CompoundTest OrganismZone of Inhibition (mm)Activity
4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzenesulfonamideCandida albicans21Excellent Antifungal
Aspergillus niger18Excellent Antifungal
Bacterial Strains-Good Antibacterial
Nystatin (Standard)Fungal Strains-Standard Antifungal
Ciprofloxacin (Standard)Bacterial Strains-Standard Antibacterial

Data extracted from a study on a Schiff base derived from 3,5-diiodosalicylaldehyde, a structural isomer of the target compound.[1]

The experimental results indicate that the di-iodinated Schiff base exhibits potent antimicrobial activity, in some cases comparable or superior to standard drugs. This suggests that the this compound scaffold is a promising template for the design of new antimicrobial agents.

Enhancement of Bioactivity through Metal Complexation

The biological activity of Schiff bases can often be enhanced upon chelation with metal ions. The formation of metal complexes can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Studies on metal(II) complexes of Schiff bases derived from 3,5-diiodosalicylaldehyde have shown that these complexes possess promising antibacterial and antifungal activities, often exceeding that of the free ligand. The geometry of the metal complex, which can be octahedral or other arrangements, is also believed to play a role in its biological function.[2]

Experimental Protocols

To ensure the reproducibility and validation of the cited bioactivity data, detailed experimental protocols are essential.

Synthesis of Schiff Bases

A general method for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine.

Workflow for Schiff Base Synthesis

A This compound D Reaction Mixture A->D B Primary Amine B->D C Solvent (e.g., Ethanol) C->D E Reflux D->E F Cooling & Crystallization E->F G Filtration & Drying F->G H Purified Schiff Base G->H A Prepare standardized microbial inoculum B Inoculate sterile agar plates A->B C Create wells in the agar B->C D Add test compound solutions to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F cluster_0 Cell Exterior cluster_1 Cell Interior Bioactive Derivative Bioactive Derivative Signaling Cascade Signaling Cascade Bioactive Derivative->Signaling Cascade Inhibition/Activation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Gene Expression->Apoptosis/Cell Cycle Arrest

References

differences in the synthesis of mono-iodinated versus di-iodinated hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Mono- and Di-iodinated Hydroxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

The introduction of iodine atoms into the hydroxybenzaldehyde scaffold is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The degree of iodination—mono- versus di-substitution—profoundly influences the physicochemical properties and subsequent reactivity of the molecule. This guide provides an objective comparison of the synthetic methodologies for preparing mono- and di-iodinated hydroxybenzaldehydes, supported by experimental data and detailed protocols.

The regioselectivity of iodination on hydroxybenzaldehydes is primarily directed by the activating hydroxyl group, which directs electrophilic substitution to the ortho and para positions. The choice of iodinating agent, stoichiometry, and reaction conditions are the pivotal factors that determine whether mono- or di-iodination occurs.

Key Differences in Synthesis

The fundamental distinction between synthesizing mono- and di-iodinated hydroxybenzaldehydes lies in the control of the electrophilic iodination reaction. Mono-iodination requires careful selection of reagents and stoichiometric control to prevent over-iodination. In contrast, di-iodination is typically achieved by using a molar excess of the iodinating agent or harsher reaction conditions to drive the reaction to completion.

Quantitative Data Comparison

The following table summarizes key quantitative data from representative synthetic methods for the iodination of 4-hydroxybenzaldehyde, a common starting material.

ProductIodinating AgentStoichiometry (Iodinating Agent:Substrate)SolventReaction TimeTemperatureYield (%)Reference
3-Iodo-4-hydroxybenzaldehyde N-Iodosuccinimide (NIS)1.2 : 1Acetic Acid16 hRoom Temp.50[1]
3-Iodo-4-hydroxybenzaldehyde Iodine / Iodic Acid-Ethanol2 h35°CHigh
3,5-Diiodo-4-hydroxybenzaldehyde N-Iodosuccinimide (NIS)2.2 : 1Trifluoroacetic Acid6 hRoom Temp.91[2]
Diiodohydroxybenzaldehydes Iodine / Iodic AcidExcess IodineEthanol--High

Experimental Protocols

Synthesis of Mono-iodinated Hydroxybenzaldehyde: 3-Iodo-4-hydroxybenzaldehyde

This protocol is adapted from the synthesis using N-iodosuccinimide (NIS).[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetic Acid

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL), add N-iodosuccinimide (4.5 g, 19.67 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture.

  • Pour the filtrate into water (100 mL) and add ethyl acetate (50 mL).

  • Separate the aqueous phase and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase in vacuo to yield the product.

Synthesis of Di-iodinated Hydroxybenzaldehyde: this compound

This protocol is based on the di-iodination of 4-hydroxybenzaldehyde using an excess of NIS.[2]

Materials:

  • 4-Hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde, add 2.2 equivalents of N-Iodosuccinimide (NIS).

  • Add trifluoroacetic acid (TFA) as the solvent.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Work-up of the reaction mixture will involve quenching the excess NIS and extraction of the product. Detailed work-up procedures may vary and should be optimized.

Reaction Workflow

The general workflow for the synthesis of iodinated hydroxybenzaldehydes can be visualized as a branching pathway, where the stoichiometry of the iodinating agent is the critical decision point.

Iodination_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_products Products Hydroxybenzaldehyde Hydroxybenzaldehyde Stoichiometry Stoichiometry Hydroxybenzaldehyde->Stoichiometry Iodinating_Agent Iodinating Agent (e.g., NIS, I2/HIO3) Iodinating_Agent->Stoichiometry Solvent Solvent (e.g., Acetic Acid, TFA, Ethanol) Solvent->Stoichiometry Mono_Iodinated Mono-iodinated Hydroxybenzaldehyde Stoichiometry->Mono_Iodinated ~1 equivalent Di_Iodinated Di-iodinated Hydroxybenzaldehyde Stoichiometry->Di_Iodinated >2 equivalents

References

A Comparative Guide to the Synthetic Routes of 3,5-Diiodo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Diiodo-4-hydroxybenzaldehyde is a crucial building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and visual representations of the reaction pathways.

Comparison of Synthetic Routes

Two principal methods for the synthesis of this compound are the direct iodination of 4-hydroxybenzaldehyde using N-Iodosuccinimide (NIS) and the use of an iodine-based oxidizing system. Below is a summary of their performance based on available experimental data.

ParameterRoute 1: N-Iodosuccinimide (NIS)Route 2: Iodine/Oxidizing Agent System
Starting Material 4-hydroxybenzaldehyde4-hydroxybenzaldehyde
Iodinating Agent N-Iodosuccinimide (NIS)Iodine and an oxidizing agent (e.g., Iodic Acid or Sodium Periodate/Potassium Iodide)
Solvent Trifluoroacetic acid (TFA)Acetic Acid/Water
Reaction Time 6 hours[1]96 hours (for the NaIO4/KI system)[2]
Temperature Room Temperature[1]Room Temperature[2]
Yield 91%[1]~95% (for the NaIO4/KI system)[2]
Key Advantages High yield, relatively short reaction time.Utilizes readily available and inexpensive reagents.
Key Disadvantages NIS and TFA are more expensive reagents.Longer reaction time.

Reaction Pathways

The synthetic pathways for both routes are illustrated below using the DOT language for Graphviz.

Route 1: N-Iodosuccinimide (NIS) Pathway

G cluster_0 Route 1: N-Iodosuccinimide (NIS) Iodination A 4-hydroxybenzaldehyde B This compound A->B 91% Yield reagents 2.2 eq. NIS TFA, Room Temp, 6h

Caption: Synthetic pathway for this compound using NIS.

Route 2: Iodine/Oxidizing Agent Pathway

G cluster_1 Route 2: Iodine/Oxidizing Agent Iodination C 4-hydroxybenzaldehyde D This compound C->D ~95% Yield reagents2 NaIO4, KI, NaCl Acetic Acid/H2O, Room Temp, 96h

Caption: Synthetic pathway using an iodine/oxidizing agent system.

Experimental Protocols

Route 1: Direct Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a reported synthesis which achieved a 91% yield of the di-iodinated product.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in trifluoroacetic acid, add N-Iodosuccinimide (2.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Route 2: Direct Iodination using Iodine and an Oxidizing Agent (Sodium Periodate/Potassium Iodide)

This method provides a high yield using readily available reagents.[2]

Materials:

  • 4-hydroxybenzaldehyde

  • Sodium periodate (NaIO₄)

  • Potassium iodide (KI)

  • Sodium chloride (NaCl)

  • Acetic acid

  • Water

  • Ethyl acetate (EtOAc)

  • 1M aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 g, 8.19 mmol), sodium periodate (1.75 g, 8.19 mmol), and sodium chloride (957 mg, 16.38 mmol) in acetic acid (30 mL).[2]

  • Add water (3 mL) to the mixture at room temperature and stir for 10 minutes.[2]

  • Add potassium iodide (2.72 g, 16.4 mmol) to the reaction mixture and continue stirring at room temperature for 96 hours.[2]

  • After the reaction is complete, dilute the mixture with ethyl acetate (25 mL) and 1M aqueous sodium thiosulfate solution (25 mL) and stir for 15 minutes to quench unreacted iodine.[2]

  • Transfer the mixture to a separatory funnel and wash with additional ethyl acetate (50 mL) and 1M aqueous sodium thiosulfate solution (50 mL), stirring for another 15 minutes.[2]

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a light yellow solid (2.91 g, 95% yield).[2]

Experimental Workflow

The general experimental workflow for both synthetic routes is depicted below.

G cluster_workflow General Synthetic Workflow start Start reactants Dissolve 4-hydroxybenzaldehyde in appropriate solvent start->reactants add_reagents Add iodinating agents (NIS or I2/Oxidant) reactants->add_reagents reaction Stir at specified temperature and time add_reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification end Obtain pure this compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,5-Diiodo-4-hydroxybenzaldehyde and structurally related phenolic compounds. While direct experimental data on the biological activities of this compound is limited in publicly available literature, this document synthesizes available data for analogous phenols to provide insights into its potential therapeutic properties. The comparison focuses on key biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.

Introduction to this compound

This compound is a halogenated aromatic aldehyde.[1] It serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of thyroid hormone analogs and other bioactive molecules.[1] Its structure, featuring a hydroxyl group and two iodine atoms attached to a benzaldehyde core, suggests potential for various biological interactions. The presence of iodine atoms, which are effective leaving groups, and the reactive aldehyde functionality make it a subject of interest in structure-activity relationship (SAR) studies.[1]

Comparative Biological Activities

To contextualize the potential biological profile of this compound, this guide presents experimental data from studies on related phenolic compounds, including those with different halogen substitutions and other functional groups.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Related Phenolic Compounds

CompoundMicroorganismActivity MetricResult
2,3-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀500 mg/L[2]
Gentisaldehyde (2,5-Dihydroxybenzaldehyde)Staphylococcus aureusMIC₅₀500 mg/L[2]
3,5-Diprenyl-4-hydroxybenzaldehydeVarious bacterial strainsBiofilm InhibitionEffective[3]
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureusMIC1024 µg/ml[4]
Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The ability to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with results expressed as IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals).

Table 2: Antioxidant Activity of Related Phenolic Compounds (DPPH Radical Scavenging Assay)

CompoundIC₅₀ ValueReference CompoundIC₅₀ Value (Reference)
3,4-DihydroxybenzaldehydeData available, but specific IC₅₀ not provided in snippets--
3,4,5-Trihydroxybenzaldehyde (THBA)Significantly more active than reference compoundsBHT, BHA, α-tocopherol, Rosmarinic acidNot specified[5]
2,5-Dihydroxybenzaldehyde0.85 ± 0.04 (Trolox Equivalents)[6]--
3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivative84.64% scavenging at 100 µMBHT55.17% scavenging at 100 µM[7]
Enzyme Inhibition

Certain phenolic compounds are known to inhibit various enzymes, such as tyrosinase, which is involved in melanin production.

Table 3: Enzyme Inhibitory Activity of Related Phenolic Compounds

CompoundEnzymeActivity MetricResult
Derivatives of 3,5-dihydroxybenzaldehydeTyrosinaseInhibitory ActivityObserved[8]
3,4-DihydroxybenzaldehydeTyrosinase, Xanthine oxidaseInhibitorActs as an inhibitor[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research and comparative analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Compound Dilution: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate with a suitable broth.[9]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[9]

  • Controls: A positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only) are included.[9]

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.[10]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[4][10]

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.[10]

  • Reaction Mixture: A specific volume of each sample dilution is mixed with the DPPH solution in a 96-well plate or cuvettes.[10][11]

  • Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[10][11]

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[4]

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[4]

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzyme tyrosinase.[12]

  • Reagent Preparation: Solutions of mushroom tyrosinase, L-DOPA (substrate), the test compound, and a positive control (e.g., Kojic acid) are prepared in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8).[12]

  • Assay Plate Setup: The test compound, buffer, and tyrosinase solution are added to the wells of a 96-well plate.[12]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA solution to all wells.[12]

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).[12]

  • Absorbance Measurement: The formation of dopachrome is measured by reading the absorbance at approximately 475 nm.[12]

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of an uninhibited control.[12]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of phenolic compounds.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Antimicrobial Antimicrobial Susceptibility Compound->Antimicrobial Antioxidant Antioxidant (DPPH Assay) Compound->Antioxidant Enzyme Enzyme Inhibition (Tyrosinase) Compound->Enzyme Phenols Related Phenols (for comparison) Phenols->Antimicrobial Phenols->Antioxidant Phenols->Enzyme Assay_Reagents Assay-specific Reagents Assay_Reagents->Antimicrobial Assay_Reagents->Antioxidant Assay_Reagents->Enzyme MIC MIC Determination Antimicrobial->MIC IC50 IC50 Calculation Antioxidant->IC50 Inhibition Inhibition % Enzyme->Inhibition

General workflow for evaluating biological activity.

antioxidant_mechanism Phenol Phenolic Compound (R-OH) Phenoxyl_Radical Phenoxyl Radical (R-O•) (Stabilized) Phenol->Phenoxyl_Radical H• donation Neutralized_Radical Neutralized Molecule (XH) Free_Radical Free Radical (X•) Free_Radical->Neutralized_Radical

Mechanism of free radical scavenging by phenols.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, the available data on related phenolic compounds provides a valuable framework for predicting its potential. The presence of iodine atoms on the phenolic ring is expected to influence its electronic properties and steric hindrance, which in turn could modulate its antimicrobial, antioxidant, and enzyme inhibitory activities. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to determine its potential as a lead compound in drug discovery and development. The provided protocols offer a starting point for such comparative studies.

References

Safety Operating Guide

Proper Disposal of 3,5-Diiodo-4-hydroxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3,5-Diiodo-4-hydroxybenzaldehyde, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Protocols

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory during its handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shieldConforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protective gloves (e.g., nitrile, neoprene)Wear appropriate protective gloves to prevent skin exposure.[2]
Body Laboratory coatWear suitable protective clothing.
Respiratory Use in a well-ventilated area or with a respiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant a respirator's use.[2]

First-Aid Measures: In case of accidental exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.[3] If present, remove contact lenses and continue rinsing. Seek immediate medical advice.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[3] It is imperative to follow all federal, state, and local regulations regarding hazardous waste disposal.[4]

  • Waste Segregation:

    • Do not mix this compound with other waste streams.[5]

    • Halogenated organic compounds should generally be segregated from non-halogenated waste.

  • Waste Collection:

    • Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed hazardous waste container.[5][6]

    • Ensure the container is shatter-resistant.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be accessible only to authorized personnel.[5]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, must be treated as hazardous waste.[5]

    • These materials should be collected in a separate, clearly labeled hazardous waste bag or container.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection and disposal.[7]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).[5]

Important Considerations:

  • Never dispose of this compound down the drain, as this can harm the environment.[7]

  • Do not autoclave materials containing iodine, as this can create hazardous iodine vapor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_material_type Step 1: Identify Material Type cluster_pure_chemical Step 2a: Pure/Residual Chemical cluster_contaminated_labware Step 2b: Contaminated Labware cluster_storage_disposal Step 3: Storage and Disposal cluster_end start Start: Have this compound Waste material_type Is the waste pure/residual chemical or contaminated labware? start->material_type collect_pure Collect in a designated, -labeled, and sealed hazardous waste container. material_type->collect_pure Pure/Residual Chemical collect_contaminated Treat as hazardous waste. Collect in a separate, labeled, and sealed container/bag. material_type->collect_contaminated Contaminated Labware storage Store in a secure, designated hazardous waste storage area. collect_pure->storage collect_contaminated->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal end_point End: Proper Disposal disposal->end_point

Caption: Decision workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.